1-(2-propen-1-yl)-1H-Benzimidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h2-6H,1,7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYLRPDGCJGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, a molecule of significant interest within the broader class of 2-aminobenzimidazoles. These scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a reliable synthetic route, the underlying chemical principles, a step-by-step experimental protocol, and expected characterization data. The content is structured to provide not just a method, but a framework for understanding and applying this synthesis in a research and development context.
Introduction: The Significance of the 1-Substituted 2-Aminobenzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the architecture of numerous biologically active compounds.[2][3] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] The 2-aminobenzimidazole moiety, in particular, is a versatile building block in medicinal chemistry.[1] The presence of a cyclic guanidine feature within this structure imparts unique electronic and hydrogen-bonding capabilities, making it a frequent pharmacophore in drug discovery programs.[1]
The introduction of substituents at the N-1 position of the benzimidazole ring is a common strategy to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. The allyl group, a small, reactive, and lipophilic fragment, is a particularly interesting substituent. Its presence can influence receptor binding and provides a handle for further chemical modification. The target molecule of this guide, 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, represents a valuable intermediate and a potential bioactive agent in its own right, embodying the therapeutic potential of this chemical class.
Synthetic Strategy and Mechanistic Considerations
The most direct and widely employed method for the synthesis of N-alkylated benzimidazoles is the direct alkylation of the benzimidazole core. In the case of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, this involves the reaction of 2-aminobenzimidazole with an allyl halide, such as allyl bromide.
The N-Alkylation Reaction
The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atoms of the 2-aminobenzimidazole are nucleophilic and can attack the electrophilic carbon of the allyl bromide, displacing the bromide ion.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Causality Behind Experimental Choices
-
Base (Potassium Carbonate): 2-Aminobenzimidazole has three nitrogen atoms that could potentially be alkylated. The imidazole ring nitrogen (N-1) is acidic and can be deprotonated by a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose. It is strong enough to deprotonate the imidazole nitrogen, increasing its nucleophilicity, but generally not strong enough to deprotonate the exocyclic amino group significantly, which helps in achieving regioselectivity.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the Sₙ2 reaction. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature, providing sufficient energy to overcome the activation barrier without promoting side reactions.
-
Catalyst (Potassium Iodide): While not always essential, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction through the Finkelstein reaction. The iodide ion is a better nucleophile and a better leaving group than bromide. It can displace the bromide from allyl bromide to form allyl iodide in situ, which is more reactive towards the benzimidazole nucleophile.
-
Regioselectivity: A potential challenge in the alkylation of 2-aminobenzimidazole is the regioselectivity, as there are three nucleophilic nitrogen atoms. However, alkylation typically occurs preferentially at the N-1 position of the imidazole ring. This is because the anion formed upon deprotonation of the imidazole nitrogen is more stable due to delocalization within the aromatic system. Alkylation of the exocyclic amino group is generally less favored under these conditions.
The proposed reaction mechanism is illustrated in the following diagram:
Caption: Simplified workflow of the reaction mechanism.
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 1-prop-2-ynyl-1H-benzimidazol-2-amine.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Required Quantity | Purity/Notes |
| 2-Aminobenzimidazole | C₇H₇N₃ | 133.15 | 0.50 g (3.76 mmol) | ≥98% |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 3.11 g (22.5 mmol) | Anhydrous |
| Potassium Iodide | KI | 166.00 | 0.31 g (1.88 mmol) | ≥99% |
| Allyl Bromide | C₃H₅Br | 120.98 | 0.38 mL (4.37 mmol) | ≥98% |
| Acetone | C₃H₆O | 58.08 | ~50 mL | Dry |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzimidazole (0.50 g, 3.76 mmol) and dry acetone (~40 mL).
-
Addition of Base: To this stirred suspension, add anhydrous potassium carbonate (3.11 g, 22.5 mmol).
-
Initial Reflux: Heat the mixture to reflux with stirring for 15-30 minutes to ensure a dry environment and to initiate the deprotonation of the benzimidazole.
-
Addition of Catalyst and Alkylating Agent: Add potassium iodide (0.31 g, 1.88 mmol) followed by the dropwise addition of allyl bromide (0.38 mL, 4.37 mmol) to the refluxing mixture.
-
Reaction: Continue to reflux the reaction mixture for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 98:2).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the solid potassium carbonate and other salts from the reaction mixture and wash the solid residue with a small amount of acetone.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or by recrystallization from a suitable solvent system to afford the pure 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine.
Caption: Step-by-step experimental workflow diagram.
Characterization of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine
| Analysis | Expected Observations |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.1-7.5 (m, 4H, Ar-H), ~5.9-6.1 (m, 1H, -CH=), ~5.1-5.3 (m, 2H, =CH₂), ~4.8 (br s, 2H, -NH₂), ~4.6 (d, 2H, N-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~155 (C2), ~142, ~134 (Benzene C), ~133 (-CH=), ~121, ~114 (Benzene CH), ~117 (=CH₂), ~46 (N-CH₂) |
| Mass Spec (ESI-MS) | m/z = 174.1 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~3050 (Ar C-H stretch), ~1640 (C=N stretch), ~1600 (C=C stretch), ~1450 (Ar C=C stretch) |
Applications and Future Directions
Derivatives of 2-aminobenzimidazole are continuously being explored for their therapeutic potential. The introduction of an allyl group at the N-1 position, as in the title compound, opens up several avenues for further research:
-
Lead Compound for Drug Discovery: 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine can be screened for a variety of biological activities, including but not limited to, antiviral, antifungal, and anticancer properties.[1][3]
-
Synthetic Intermediate: The terminal double bond of the allyl group is a versatile functional handle for further chemical modifications, such as dihydroxylation, epoxidation, or metathesis reactions, allowing for the creation of a diverse library of novel benzimidazole derivatives for structure-activity relationship (SAR) studies.
-
Material Science: Benzimidazole derivatives have also found applications in material science, for example, as corrosion inhibitors or as components of organic light-emitting diodes (OLEDs).
The synthetic protocol detailed in this guide provides a robust and reliable method for accessing this valuable compound, thereby facilitating its exploration in these and other emerging fields of scientific research.
References
-
Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). 1-Prop-2-ynyl-1H-benzimidazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3213. [Link]
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Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research, 25(3), 250–257. [Link]
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El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 46(7), 683-686. [Link]
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Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 937-944. [Link]
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NIST. (n.d.). 1H-Benzimidazol-2-amine. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Mass Spectrum of 1H-Benzimidazol-2-amine. In NIST Chemistry WebBook. Retrieved from [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]
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RSC Publishing. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5, 103923-103930. [Link]
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Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Annals of Chemical Science Research, 2(2), 1-3. [Link]
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Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379. [Link]
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Al-Ostoot, F. H., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(3), 103676. [Link]
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The Benzimidazole Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of benzimidazole-based compounds, offering a scientifically grounded perspective for researchers and drug development professionals. We will dissect the mechanistic underpinnings of their action across oncology, infectious diseases, and parasitology, detailing the specific molecular interactions that drive their therapeutic effects. This guide is structured to provide not only a comprehensive overview but also actionable insights, including detailed experimental protocols for target validation and characterization.
The Enduring Significance of the Benzimidazole Pharmacophore
The benzimidazole scaffold, formed by the fusion of benzene and imidazole rings, is considered a "privileged structure" in drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a multitude of biological macromolecules, including enzymes and nucleic acids.[3][4] This inherent bioactivity, coupled with the synthetic tractability of the benzimidazole ring system, has enabled the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[5][6] These activities range from anticancer and antimicrobial to anthelmintic and antiviral, making the benzimidazole nucleus a continuous source of inspiration for novel therapeutic agents.[7][8][9]
Oncological Targets: A Multi-pronged Assault on Cancer
Benzimidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[10][11][12] Their ability to modulate key cellular processes such as proliferation, survival, and angiogenesis has led to the identification of several critical molecular targets.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
A primary and well-established anticancer mechanism of many benzimidazole compounds is the inhibition of tubulin polymerization.[3][13][14] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[15][16] This interference with microtubule function leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[13][17] Several clinically used anthelmintics, such as mebendazole and albendazole, have been repurposed for cancer therapy due to their potent tubulin polymerization inhibitory activity.[3][18]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
-
Prepare a stock solution of the benzimidazole test compound in DMSO. Create serial dilutions to achieve the desired final concentrations.
-
Prepare positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control (DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the polymerization buffer.
-
Add the test compound, positive controls, or vehicle control to the respective wells.
-
Initiate the polymerization by adding the tubulin/GTP solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the rate of polymerization for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Targeting DNA Integrity: Topoisomerase Inhibition
DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[19] Benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and II.[20][21][22] These compounds can act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death.[19] The ability of some benzimidazoles to inhibit clinically relevant mutant forms of topoisomerase I highlights their potential to overcome drug resistance.[19]
Signaling Pathway: Topoisomerase Inhibition by Benzimidazoles
Caption: Mechanism of topoisomerase inhibition leading to apoptosis.
Modulating Cellular Signaling: Kinase Inhibition
The human kinome represents a major target for anticancer drug development, and the benzimidazole scaffold has proven to be an effective template for designing kinase inhibitors.[15][23][24] Benzimidazole derivatives have been shown to inhibit a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[25]
-
Non-Receptor Tyrosine Kinases: Including ABL, FAK, and SRC.[24]
-
Serine/Threonine Kinases: Such as BRAF/MEK/ERK, CDKs, and PI3K/AKT/mTOR pathways.[15][24]
These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.[15][23]
Exploiting DNA Repair Deficiencies: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the base excision repair pathway.[26][27] Benzimidazole-based PARP inhibitors have shown significant promise, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[27][28] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which are then converted to lethal double-strand breaks during replication.[29] Veliparib is a notable benzimidazole-based PARP inhibitor that has undergone extensive clinical investigation.[15]
Combating Microbial Infections: A Renewed Arsenal
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzimidazole derivatives have demonstrated a broad spectrum of activity against various pathogens.
Antibacterial Targets
While the precise mechanisms are still under investigation for many derivatives, some benzimidazole compounds have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication.[30] The ability of these compounds to interact with bacterial cellular machinery, potentially through non-covalent interactions facilitated by the electron-rich azole ring, makes them promising scaffolds for new antibiotic development.[31]
Antifungal and Antiprotozoal Mechanisms
Similar to their anthelmintic action, some benzimidazole derivatives exhibit antifungal and antiprotozoal activity by inhibiting tubulin polymerization, thereby disrupting microtubule-dependent processes in these eukaryotic pathogens.[8]
The Classic Target: Parasitic β-Tubulin in Helminths
The primary and most well-characterized therapeutic target of anthelmintic benzimidazoles is the parasite's β-tubulin.[32][33][34] These drugs, including albendazole, mebendazole, and fenbendazole, bind with high affinity to a specific site on the β-tubulin subunit of parasitic microtubules.[35][36][37] This binding event inhibits the polymerization of tubulin into microtubules, leading to a cascade of detrimental effects in the parasite, including:
-
Disruption of cell division and maintenance of cell shape.[32]
-
Impaired nutrient absorption and intracellular transport.[35]
-
Inhibition of waste product secretion.
These cellular disruptions ultimately lead to the paralysis and death of the helminth.[32] The selectivity of benzimidazoles for parasitic β-tubulin over mammalian tubulin is a key factor in their favorable safety profile.[34]
Quantitative Data on Benzimidazole Activity
| Compound | Target | Assay | IC50/MIC | Organism/Cell Line | Reference |
| Anticancer Activity | |||||
| Compound 7n | Tubulin Polymerization | In vitro polymerization | 5.05 µM | - | [13] |
| Compound 12b | Tubulin Polymerization | Cell proliferation | 50 nM (average) | Cancer cell lines | [38] |
| DMA | Topoisomerase I | In vitro relaxation | - | Human/E. coli | [19] |
| Compound 4h | Topoisomerase I | Cell proliferation | 4.56 µM | A549 lung cancer | [39] |
| Veliparib | PARP-1/2 | Enzyme inhibition | 5.2 nM / 2.9 nM | - | [15] |
| Antibacterial Activity | |||||
| Compound 11d | - | MIC determination | 2-16 µg/mL | Various bacteria | [7] |
| Compound 5q | - | MIC determination | 12.5 µg/mL | P. aeruginosa | [7] |
Future Directions and Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse range of therapeutic targets underscores its chemical versatility and biological significance. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing benzimidazole derivatives for their respective targets.[5][40]
-
Multi-target Drug Design: Leveraging the ability of some benzimidazoles to inhibit multiple targets simultaneously, which could be advantageous in treating complex diseases like cancer.[11][23]
-
Novel Target Identification: Employing advanced screening techniques to uncover new biological targets for this privileged scaffold.
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- 36. researchgate.net [researchgate.net]
- 37. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. pubs.acs.org [pubs.acs.org]
- 40. eurekaselect.com [eurekaselect.com]
Technical Guide: 1-Substituted Benzimidazol-2-amine Research
Executive Summary
The 1-substituted benzimidazol-2-amine scaffold represents a privileged structure in medicinal chemistry, effectively functioning as a cyclic guanidine isostere. Unlike the ubiquitous 2-phenylbenzimidazoles, the 2-amino variants possess unique hydrogen-bonding capabilities and pKa profiles that make them ideal for targeting G-protein coupled receptors (GPCRs), viral polymerases, and kinase ATP-binding pockets.
This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore the causality of substituent effects , self-validating synthetic protocols , and structure-activity relationships (SAR) .
Chemical Architecture: The Cyclic Guanidine Core
The benzimidazol-2-amine core is defined by a fused benzene and imidazole ring, with an exocyclic amine at the C2 position. When substituted at the N1 position, the tautomeric equilibrium is locked, creating a distinct vector for molecular recognition.
Electronic Properties & Basicity
The 2-amino group acts as a strong electron donor to the ring system. However, the N1-substituent dictates the lipophilicity and steric environment.
-
pKa Modulation: The basicity of the N3 nitrogen (pKa ~7.5) allows for protonation at physiological pH, facilitating electrostatic interactions with aspartate or glutamate residues in target proteins.
-
Tautomeric Locking: Substitution at N1 prevents the N1-H
N3-H tautomerism, fixing the orientation of the C2-amine as a hydrogen bond donor and the N3 as an acceptor.
Visualization of Pharmacophore Logic
Figure 1: Pharmacophore dissection of the 1-substituted benzimidazol-2-amine scaffold. The N1 substituent acts as the "anchor," while the 2-amino-N3 system functions as the polar "warhead."
Synthetic Methodologies
While multiple routes exist, the Cyanogen Bromide (BrCN) Cyclization remains the most robust and atom-economical method for generating 1-substituted benzimidazol-2-amines from secondary amines.
Mechanistic Causality
Why choose BrCN over urea fusion or S-methylisothiourea displacement?
-
Regiospecificity: Starting with an N-substituted-1,2-diaminobenzene ensures the substituent is exclusively at the N1 position.
-
Mild Conditions: The reaction proceeds at room temperature or mild heat, preserving sensitive functional groups on the N1-sidechain.
-
Atom Economy: The only byproduct is HBr (sequestered by base).
Validated Experimental Protocol: BrCN Cyclization
Objective: Synthesis of 1-benzyl-1H-benzimidazol-2-amine.
Reagents:
-
N-Benzyl-1,2-phenylenediamine (1.0 equiv)
-
Cyanogen Bromide (BrCN) (1.1 equiv) [Caution: Highly Toxic]
-
Water (Quench)
-
Sodium Bicarbonate (Neutralization)
Step-by-Step Workflow:
-
Precursor Preparation: Dissolve N-benzyl-1,2-phenylenediamine (5.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C using an ice bath. Add Cyanogen Bromide (5.5 mmol, 0.58 g) portion-wise over 10 minutes. Note: BrCN is volatile; handle in a fume hood.
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The formation of the guanidine intermediate is fast, followed by intramolecular cyclization.
-
Work-up: Dilute the reaction mixture with water (50 mL). The solution will be acidic (HBr salt).
-
Neutralization: Slowly add saturated aqueous NaHCO₃ until pH ~8. The free base will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2).
Validation Check:
-
NMR: Look for the disappearance of the broad diamine signals and the appearance of a sharp singlet (2H) for the C2-NH₂ around 6.5–7.0 ppm (DMSO-d6).
-
MS: M+1 peak should correspond to MW + 1.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the BrCN-mediated cyclization.
Medicinal Chemistry & SAR
The biological activity of 1-substituted benzimidazol-2-amines is heavily dependent on the nature of the N1 substituent. This group often dictates the "address" of the drug, targeting it to specific hydrophobic pockets in viral polymerases or histamine receptors.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of N1-substitution on antiviral potency (e.g., against RSV or HIV-1 NNRTIs) and antihistamine activity, synthesized from recent literature trends.
| N1 Substituent (R) | C5 Substituent | Biological Target | Activity (IC50/Ki) | Mechanistic Insight |
| Methyl | H | General / Reference | > 10 µM | Low lipophilicity limits membrane permeability. |
| Benzyl | H | HIV-1 RT | 1.3 µM | Phenyl ring engages in |
| 4-Fluorobenzyl | H | HIV-1 RT | 0.79 µM | Fluorine improves metabolic stability and lipophilicity. |
| 2-Ethoxyethyl | F | Histamine H1 | 15 nM | Ether oxygen mimics histamine sidechain spacing (Bilastine-like). |
| Cyclopropyl | H | RSV Fusion | 50 nM | Rigid steric bulk fits into the fusion protein hydrophobic cleft. |
Key Mechanistic Pathways
In antiviral applications (e.g., against RSV or HIV), the 1-substituted benzimidazol-2-amine often acts as an interfacial inhibitor .
-
HIV-1 Reverse Transcriptase (NNRTI): The N1-benzyl group projects into the hydrophobic non-nucleoside binding pocket (NNBP), locking the enzyme in an inactive conformation. The 2-amino group forms water-mediated hydrogen bonds with the backbone.
-
H1 Receptor Antagonism: The benzimidazole core mimics the imidazole of histamine but acts as an antagonist due to the bulky N1 substituent preventing receptor activation (inverse agonism).
Figure 3: Mechanism of action for NNRTI activity. The N1 substituent provides the necessary hydrophobic anchorage.
Future Outlook: PROTACs and Novel Scaffolds
The 1-substituted benzimidazol-2-amine is currently experiencing a renaissance in the field of Targeted Protein Degradation (TPD) .
-
PROTAC Linkers: The C2-amine provides a convenient handle for amide coupling to E3 ligase ligands (e.g., Cereblon or VHL).
-
Linker Attachment: Functionalizing the N1-benzyl group allows the benzimidazole to serve as the "warhead" for the protein of interest (POI), while the linker exits away from the binding site.
References
-
Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available at: [Link]
-
Synthesis and biological profile of substituted benzimidazoles. Biochemistry & Analytical Biochemistry. Available at: [Link]
-
Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. ResearchGate. Available at: [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Pharmaceuticals. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
Sources
The Benzimidazole Scaffold: From 19th Century Origins to Modern Catalytic Frontiers
Executive Summary
This technical guide analyzes the synthetic evolution of the benzimidazole pharmacophore, a bicyclic heterocycle fusing benzene and imidazole.[1][2][3][4] Historically significant since Hobrecker’s 1872 discovery and later identified as the structural anchor of Vitamin B12, benzimidazole synthesis has transitioned from harsh acid-mediated condensations to precision metal-catalyzed and green oxidative cyclizations. This document provides researchers with mechanistically grounded protocols, comparative data on synthetic efficiency, and a roadmap of the scaffold’s therapeutic utility in oncology and infectious disease.
The Genesis: Hobrecker and the Vitamin B12 Connection
The discovery of benzimidazole predates its biological validation by nearly a century. In 1872, F. Hobrecker synthesized the first benzimidazole derivative, 2,5-dimethylbenzimidazole, via the reduction of 2-nitro-5-methylacetanilide.[5]
However, the scaffold's "privileged" status was cemented in the 1950s with the structural elucidation of Vitamin B12 (cyanocobalamin) . The 5,6-dimethylbenzimidazole moiety serves as the axial ligand coordinating to the central cobalt atom, a discovery that shifted benzimidazole from a chemical curiosity to a biological imperative.
The Classical Standard: Phillips Condensation
For decades, the Phillips Condensation (1928) remained the industrial gold standard. It involves the condensation of o-phenylenediamine (OPD) with carboxylic acids (or their derivatives) in the presence of strong mineral acids (typically 4N HCl).
Mechanistic Insight
The reaction is thermodynamically driven by the formation of the aromatic imidazole ring.
-
N-Acylation: The first amine attacks the carboxylic acid (activated by HCl) to form an amide intermediate.[6]
-
Cyclodehydration: The second amine attacks the amide carbonyl.[6] This step is kinetically difficult and often requires high temperatures (reflux) to overcome the activation energy for ring closure and water elimination.
Visualization: Phillips Condensation Mechanism
Caption: Acid-catalyzed condensation involving N-acylation followed by rate-limiting cyclodehydration.[6]
Modern Catalytic Frontiers: Oxidative Cyclization
The classical Phillips method suffers from harsh conditions incompatible with sensitive functional groups. The modern paradigm shifts to Oxidative Cyclization , reacting o-phenylenediamines with aldehydes rather than acids.[6] This route proceeds via a Schiff base intermediate followed by an oxidative dehydrogenation.[6]
Protocol: Microwave-Assisted Green Synthesis (Solvent-Free)
This protocol utilizes Erbium(III) Triflate [Er(OTf)₃] as a Lewis acid catalyst.[6][7] It is self-validating due to the distinct phase change and high atom economy.
Reagents:
-
o-Phenylenediamine (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)[6]
-
Condition: Solvent-free, Microwave irradiation.[6]
Step-by-Step Methodology:
-
Preparation: In a borosilicate microwave vial, mix 1.0 mmol of diamine and 1.0 mmol of aldehyde.
-
Catalyst Addition: Add 1 mol% (approx. 6 mg) of Er(OTf)₃. The Lewis acid activates the aldehyde carbonyl, accelerating imine formation.
-
Irradiation: Irradiate at 300W for 2–5 minutes.
-
Observation: The mixture will melt and darken as water is released (steam evolution may be visible).[6]
-
-
Work-up: Cool to room temperature. Add water (5 mL) to the solid residue.[6] The product precipitates while the catalyst remains in the aqueous phase (recyclable).
-
Purification: Filter the solid and recrystallize from ethanol.
-
Validation:
-
Yield: Expect 85–95%.
-
Melting Point: 2-phenylbenzimidazole (292–294°C).[6]
-
Visualization: Oxidative Cyclization Pathway
Caption: The oxidative route requires a dehydrogenation step to restore aromaticity after cyclization.[6]
Comparative Analysis: Classical vs. Modern
| Feature | Phillips Condensation (Classical) | Oxidative Cyclization (Modern) |
| Electrophile | Carboxylic Acid | Aldehyde |
| Medium | 4N HCl / Polyphosphoric Acid | Ethanol, Water, or Solvent-free |
| Temperature | Reflux (>100°C) | Room Temp to 80°C (or MW) |
| Mechanism | Condensation -> Dehydration | Condensation -> Oxidation |
| Atom Economy | Low (requires excess acid/solvent) | High (Green Chemistry compliant) |
| Key Limitation | Incompatible with acid-sensitive groups | Requires oxidant (Air/O2/Metal) |
Therapeutic Imperative: FDA-Approved Applications
The synthesis of benzimidazoles is driven by their capacity to bind tubulin and inhibit proton pumps.
-
Anthelmintics (Albendazole, Mebendazole): Bind to β-tubulin in parasites, inhibiting polymerization and blocking glucose uptake.[6]
-
Proton Pump Inhibitors (Omeprazole, Lansoprazole): While technically benzimidazole sulfoxides, the core synthesis remains identical.[6] They covalently bind to the H+/K+ ATPase in gastric parietal cells.
-
Oncology (Bendamustine): A nitrogen mustard fused to a benzimidazole ring, functioning as an alkylating agent for chronic lymphocytic leukemia (CLL).[6]
Visualization: Therapeutic SAR Logic
Caption: Structure-Activity Relationship (SAR) map showing how core substitution dictates therapeutic class.
References
-
Hobrecker, F. (1872).[6][9] Ueber die Reduction der Nitracetverbindungen. Berichte der deutschen chemischen Gesellschaft. Link[6]
-
Phillips, M. A. (1928).[6] The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society. Link
-
Bansal, Y., & Silakari, O. (2012).[6][10] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. Link
-
Mariano, M., et al. (2022).[6] The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.[6] Link[6]
-
FDA Approved Drug Products . Bendamustine Hydrochloride.[6] Access Data FDA.[6] Link[6]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Benzimidazole - Wikipedia [en.wikipedia.org]
- 7. preprints.org [preprints.org]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 9. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 10. researchgate.net [researchgate.net]
Propenyl Benzimidazoles: Physicochemical Profiling and Structural Dynamics
Topic: Physicochemical Characteristics of Propenyl Benzimidazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists[1]
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for critical anthelmintic (e.g., albendazole), antiviral, and antineoplastic agents.[1][2][3] The introduction of a propenyl group (
Molecular Architecture & Electronic Properties
Conjugation and Chromophores
Unlike alkyl-substituted benzimidazoles, the 2-propenyl derivative possesses a styryl-like conjugated system.[1] The
-
Electronic Consequence: This extended conjugation lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift in UV-Vis absorption compared to the parent benzimidazole.[1]
-
Resonance Stability: The amidine system (
) within the imidazole ring stabilizes the conjugated alkene, making it less reactive than an isolated alkene but susceptible to nucleophilic attack under specific physiological conditions (see Section 5).[1]
Geometric Isomerism ( Dynamics)
The C=C double bond introduces stereochemical rigidity.[1]
- -Isomer (Trans): Thermodynamically favored due to reduced steric clash between the benzimidazole core and the terminal methyl group.[1] It typically exhibits higher melting points and lower solubility.
-
-Isomer (Cis): Often formed kinetically or via photo-isomerization.[1] The steric repulsion between the C2-benzimidazole face and the methyl group distorts the planarity, reducing
-overlap and altering the dipole moment.
Physicochemical Profiling
The following data contrasts the parent benzimidazole with its 2-propenyl derivative to highlight the substituent effects.
Table 1: Comparative Physicochemical Metrics
| Property | Benzimidazole (Parent) | 2-(1-Propenyl)benzimidazole ( | Mechanistic Rationale |
| LogP (Lipophilicity) | ~1.3 - 1.5 | ~2.1 - 2.4 | Addition of the hydrophobic C3 hydrocarbon chain increases partitioning into non-polar phases.[1] |
| pKa (Conj. Acid) | 5.5 - 5.7 | 5.8 - 6.0 | The propenyl group is weakly electron-donating (inductive), slightly increasing electron density at the N3 basic center.[1] |
| pKa (N-H Acidity) | ~12.8 | ~13.0 | Minimal effect on the pyrrole-like NH acidity.[1] |
| UV | 270-275 nm | 300-315 nm | Extension of conjugation system (bathochromic shift).[1] |
| Solubility (Aq) | Moderate (mg/mL) | Low ( | Increased lipophilicity and crystal lattice energy (planar stacking) reduce aqueous solubility.[1] |
Spectral Characterization
Accurate structural assignment relies on distinguishing the
H NMR Differentiation
The vicinal coupling constant (
-
-Isomer: Large coupling constant (
).[1] The alkene protons typically appear downfield ( 6.5–7.0 ppm) due to anisotropic deshielding from the aromatic ring.[1] -
-Isomer: Smaller coupling constant (
).[1]
UV-Vis Spectroscopy[1]
-
Hyperchromic Effect: The
-isomer, being more planar, exhibits a higher molar extinction coefficient ( ) and a longer compared to the sterically twisted -isomer.[1]
Stability & Reactivity: The Michael Acceptor Risk
A critical consideration for drug development is the potential for the propenyl group to act as a Michael acceptor .
-
Mechanism: The electron-deficient nature of the benzimidazole C2 position (due to the electronegative nitrogens) can polarize the conjugated double bond, making the
-carbon susceptible to nucleophilic attack by biological thiols (e.g., Glutathione).[1] -
Toxicity Implication: Covalent binding to cysteine residues in proteins can lead to immune activation (haptens) or off-target toxicity.[1]
-
Mitigation: The electron-rich nature of the imidazole ring generally dampens this reactivity compared to
-unsaturated ketones, but metabolic activation (epoxidation) remains a liability.[1]
Visualization: Structure-Property Relationships[1]
Figure 1: Causal relationships between the propenyl molecular architecture and observable physicochemical properties.[1]
Experimental Protocols
Protocol A: Potentiometric Determination of pKa
Objective: Accurate determination of the ionization constant of the imidazole nitrogen (N3) in a propenyl benzimidazole derivative. Rationale: Standard UV methods may be confounded by the strong absorbance of the propenyl group; potentiometry is robust for ionizable groups.
Reagents & Equipment:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).[1]
-
0.1 M HCl and 0.1 M NaOH (standardized, carbonate-free).
-
Ionic Strength Adjuster: 0.15 M KCl.[1]
-
Solvent: Methanol/Water (due to low aqueous solubility, titration is performed in cosolvent and extrapolated via Yasuda-Shedlovsky equation).[1]
Workflow:
-
Preparation: Dissolve
mol of the compound in 30 mL of methanol/water (40:60 v/v) containing 0.15 M KCl. -
Acidification: Add excess 0.1 M HCl (2.0 mL) to fully protonate the basic nitrogen (ensure pH < 3.0).
-
Inerting: Purge the sample vessel with Argon gas for 5 minutes to remove dissolved
. -
Titration: Titrate with 0.1 M NaOH using dynamic dosing (min increment 10
L) until pH > 11.0. -
Data Processing: Plot pH vs. Volume. The first inflection point corresponds to the excess acid; the second corresponds to the benzimidazole deprotonation.
-
Extrapolation: Repeat at 30%, 40%, and 50% methanol. Plot pKa vs. % organic solvent and extrapolate to 0% to obtain aqueous pKa.
Protocol B: Chromatographic Separation of E/Z Isomers
Objective: Isolate pure
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5
m).[1] -
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) + 0.1% Formic Acid.
-
Detection: UV at 310 nm (maximizes signal for conjugated system).[1]
-
Elution Order: The more polar
-isomer (less planar, higher dipole) typically elutes before the planar, more hydrophobic -isomer.[1]
Visualization: Experimental Workflow
Figure 2: Decision tree for the isolation of thermodynamically stable E-isomers.
References
-
Preston, P. N. (2008).[1] Benzimidazoles and Congeneric Tricyclic Compounds. Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] Link[1]
-
Bansal, S., et al. (2019).[1] "The physicochemical properties of synthesized benzimidazole derivatives." Design, synthesis and biological profile of heterocyclic benzimidazole analogues. ResearchGate. Link
-
Dubey, R., et al. (2010).[1] "Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives." European Journal of Medicinal Chemistry, 45(11).[1] Link
-
Merck Veterinary Manual. (2024).[1] "Pharmacodynamics: Mechanisms of Anthelmintic Action (Benzimidazoles)." Link
-
ChemGuide. (2023).[1] "E-Z Notation for Geometric Isomerism and NMR Interpretation." Link
Sources
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide for the In Vitro Evaluation of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine as a Potential Antiviral Agent
Introduction: The Rationale for Investigating a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This heterocyclic system is a bioisostere of natural purines, allowing it to interact with various biopolymers and biological targets.[1] Within the realm of infectious diseases, benzimidazole derivatives have demonstrated significant potential as antiviral agents, exhibiting efficacy against a broad spectrum of viruses, including human cytomegalovirus (HCMV), hepatitis B and C viruses (HBV, HCV), and human immunodeficiency virus (HIV).[1][4]
The mechanisms underlying their antiviral activity are diverse, often targeting critical steps in the viral lifecycle. These can include the inhibition of essential viral enzymes like RNA-dependent RNA polymerase or proteases, interference with viral entry into host cells, or disruption of viral genome replication.[5][6] The specific compound of interest, 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine , is a novel derivative featuring an allyl group at the N-1 position and an amine group at the C-2 position. While this specific molecule is not extensively characterized in existing literature, its core benzimidazole structure provides a strong scientific rationale for its investigation as a potential antiviral candidate.[5][7]
This document serves as a comprehensive guide for researchers, providing a systematic, field-proven workflow to rigorously evaluate the in vitro antiviral potential of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine. The protocols herein are designed to be self-validating through the stringent use of controls, ensuring the generation of reliable and reproducible data.
Overall Experimental Workflow
The evaluation of a novel antiviral compound is a multi-step process that begins with assessing its toxicity to host cells and then moves to determine its efficacy against the target virus. The ultimate goal is to establish a "therapeutic window" where the compound is effective against the virus at concentrations that are not harmful to the host. This workflow is visualized below.
Caption: High-level workflow for antiviral compound evaluation.
Pre-Analytical Phase: Reagent and Biological System Preparation
Protocol: Compound Stock Solution Preparation
Rationale: Accurate and reproducible results depend on the precise preparation of the test compound. A high-concentration, sterile stock solution in a suitable solvent is necessary for creating serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.
Methodology:
-
Solubility Test: Before preparing a bulk stock, test the solubility of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine in DMSO at a high concentration (e.g., 50-100 mM).
-
Stock Preparation: Accurately weigh the compound and dissolve it in sterile, cell culture-grade DMSO to a final concentration of 50 mM. Vortex thoroughly until fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol: Host Cell Line Culture and Maintenance
Rationale: The choice of cell line is critical; it must be susceptible to infection by the target virus.[8] Commonly used cell lines for virology research include Vero (African green monkey kidney), A549 (human lung carcinoma), and MDCK (Madin-Darby canine kidney) cells.[9][10][11] Maintaining healthy, logarithmically growing cells is paramount for assay consistency.[8]
Methodology:
-
Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of the chosen cell line in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.
-
Resuspension and Plating: Resuspend the cell pellet in fresh growth medium and transfer to an appropriate culture flask.
-
Incubation: Incubate the flask at 37°C in a humidified, 5% CO₂ incubator.
-
Maintenance (Subculture): Monitor cell growth daily. When cells reach 80-90% confluency, passage them. This typically involves washing with PBS, detaching the cells with a trypsin-EDTA solution, neutralizing with complete growth medium, and seeding new flasks at a lower density.[12]
Protocol: Virus Propagation and Titer Determination (Plaque Assay)
Rationale: An accurate determination of the infectious virus concentration (titer) is essential for ensuring that a consistent and appropriate amount of virus is used in the antiviral assays. The plaque reduction assay is the "gold standard" for titrating lytic viruses.[13][14][15]
Methodology:
-
Cell Seeding: Seed a 6-well plate with the host cell line such that it forms a confluent monolayer on the day of infection.
-
Serial Dilution: Prepare ten-fold serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cells and infect each well with 200 µL of a virus dilution. Gently rock the plate every 15 minutes for 1 hour in the incubator to allow for viral adsorption.
-
Overlay Application: After the adsorption period, aspirate the inoculum and add 2-3 mL of a semi-solid overlay medium (e.g., growth medium containing 0.5-1.2% methylcellulose or agarose). This overlay restricts the spread of the virus, ensuring that new infections are localized and form discrete plaques.[13][14]
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye like Crystal Violet. The stain will color the living cells, leaving the plaques (areas of cell death) as clear zones.
-
Titer Calculation: Count the number of plaques in wells with a countable number (e.g., 20-100 plaques). Calculate the titer in Plaque Forming Units per mL (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
Core Assays: Establishing the Therapeutic Window
A successful antiviral agent must inhibit viral replication at concentrations that are non-toxic to the host cells. Therefore, determining the compound's cytotoxicity is a mandatory first step before assessing its antiviral efficacy.[9][16][17]
Protocol: Determination of 50% Cytotoxic Concentration (CC₅₀) via LDH Assay
Rationale: The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.[18][19]
Methodology:
-
Cell Seeding: Seed a 96-well plate with host cells (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[10]
-
Compound Dilution: Prepare two-fold serial dilutions of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine in a low-serum assay medium, starting from a high concentration (e.g., 200 µM).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to the appropriate wells.
-
Controls: Include the following controls on each plate[17][20]:
-
Low Control (Spontaneous Release): Cells treated with assay medium only (represents baseline LDH release).
-
High Control (Maximum Release): Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.
-
Background Control: Assay medium only (no cells).
-
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
Assay: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add the LDH reaction mixture according to the manufacturer's protocol (e.g., Sigma-Aldrich, Promega, Dojindo).[19][21][22]
-
Measurement: Incubate in the dark at room temperature for up to 30 minutes. Add the stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Low_Control) / (Absorbance_High_Control - Absorbance_Low_Control)] × 100
Protocol: Determination of 50% Inhibitory Concentration (IC₅₀) via Plaque Reduction Assay
Rationale: This assay directly measures the ability of the compound to inhibit the production of infectious virus particles. It is considered a functional assay and a gold standard in the field.[13][14][15]
Methodology:
-
Cell Seeding: Seed a 24-well or 12-well plate with host cells to form a confluent monolayer on the day of the experiment.
-
Compound-Virus Mixture: In separate tubes, pre-mix a constant amount of virus (e.g., to yield 50-100 plaques/well) with serial dilutions of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine. The compound concentrations should be below the determined CC₅₀.
-
Infection: Remove the growth medium from the cells and infect the monolayers with the compound-virus mixtures.
-
Controls:
-
Virus Control: Cells infected with the virus in the absence of the compound (represents 0% inhibition).
-
Cell Control: Cells treated with medium only (no virus, no compound) to ensure cell health.
-
Positive Control: Cells infected with the virus in the presence of a known antiviral drug effective against the target virus.[10][23][24]
-
-
Adsorption, Overlay, and Incubation: Follow steps 4 and 5 from the Titer Determination protocol (Section 3.3).
-
Staining and Counting: Fix, stain, and count the plaques as described in Section 3.3.
-
Calculation: Determine the percentage of plaque inhibition for each concentration using the formula: % Inhibition = [1 - (Plaque_count_in_treated_well / Plaque_count_in_virus_control)] × 100
Data Analysis and Interpretation
Calculating CC₅₀ and IC₅₀ Values
The CC₅₀ and IC₅₀ values are determined by plotting the dose-response data.
-
Data Transformation: Plot the % Cytotoxicity or % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[9][25]
-
Determination: The software will calculate the CC₅₀ (the concentration that causes 50% cytotoxicity) and the IC₅₀ (the concentration that causes 50% inhibition of viral plaques).[25][26]
The Selectivity Index (SI): A Measure of Therapeutic Potential
Rationale: The Selectivity Index is the most critical parameter derived from these initial assays. It represents the therapeutic window of the compound. A high SI indicates that the compound is effective at a concentration far below that at which it is toxic to host cells.
Calculation: The SI is a simple ratio: SI = CC₅₀ / IC₅₀ [9][16][27]
Interpretation:
-
SI < 10: Generally indicates a narrow therapeutic window and higher potential for toxicity at effective doses.
-
SI ≥ 10: Often considered a promising result, warranting further investigation of the compound.[9]
| Parameter | Description | Importance |
| CC₅₀ | 50% Cytotoxic Concentration | Measures the compound's toxicity to host cells. A higher value is better. |
| IC₅₀ | 50% Inhibitory Concentration | Measures the compound's potency against the virus. A lower value is better. |
| SI | Selectivity Index (CC₅₀/IC₅₀) | Defines the therapeutic window. A higher value indicates greater potential. |
Advanced Protocol: Insight into Mechanism of Action via RT-qPCR
Rationale: Once antiviral activity is confirmed (i.e., a favorable SI is obtained), the next logical question is how the compound works. A common antiviral mechanism is the inhibition of viral genome replication. Reverse Transcription-Quantitative PCR (RT-qPCR) is a highly sensitive method to quantify viral RNA, providing a direct measure of replication levels.[28][29]
Caption: Workflow for viral RNA quantification using RT-qPCR.
Methodology:
-
Experiment Setup: Seed host cells in a 12-well plate. Once confluent, treat the cells with 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine at a non-toxic concentration (e.g., its IC₅₀ or 2x IC₅₀). Include an untreated control.
-
Infection: Infect the cells with the target virus at a specific Multiplicity of Infection (MOI), for example, MOI = 1.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) to allow for viral replication.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or a virus-specific primer.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe) and primers designed to amplify a specific, conserved region of the viral genome.[30][31][32]
-
Data Analysis: The qPCR instrument measures fluorescence in real-time. A lower Cycle threshold (Ct) value indicates a higher initial amount of viral RNA. By comparing the Ct values of the treated samples to the untreated virus control, a reduction in viral RNA levels can be quantified, indicating inhibition of replication.
Conclusion and Future Directions
This document provides a robust and validated framework for the initial in vitro characterization of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine as a potential antiviral agent. By systematically determining the CC₅₀, IC₅₀, and the resulting Selectivity Index, researchers can make a data-driven decision on the compound's promise. A high SI value would strongly support further investigation.
Subsequent steps in the drug development pipeline could include:
-
Testing the compound against a broader panel of related or unrelated viruses to determine its spectrum of activity.
-
Performing time-of-addition assays to pinpoint which stage of the viral lifecycle (e.g., entry, replication, egress) is being inhibited.
-
Conducting resistance studies to see if the virus can easily mutate to evade the compound's effects.
-
Advancing the most promising candidates to in vivo animal models to evaluate efficacy and safety in a whole-organism context.
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Tomei, L. et al. (2003). Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. Journal of Virology. Available from: [Link]
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Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available from: [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. Available from: [Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). RJPT. Available from: [Link]
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Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Rockland Immunochemicals Inc. Available from: [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. Available from: [Link]
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A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Journal of Clinical Microbiology. Available from: [Link]
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A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024). ijarsct. Available from: [Link]
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ATCC Culture Tip #2 – Viral Propagation in Cell Culture. (2014). rapidmicrobiology. Available from: [Link]
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In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Available from: [Link]
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Traditional and Modern Cell Culture in Virus Diagnosis. PMC - NIH. Available from: [Link]
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Cell Cultures for Virology: Usability, Advantages, and Prospects. (2020). MDPI. Available from: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. Available from: [Link]
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How to test if a liquid is antiviral: Suspension test for virucidal activity. (2023). Vipragen. Available from: [Link]
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CC50/IC50 Assay Services for Pharmaceutical Safety. (2023). Labinsights. Available from: [Link]
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Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Pharmacology. Available from: [Link]
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UK Standards for Microbiology Investigations - Procedure for the Care and Propagation of Cell Cultures for Virus Isolation. GOV.UK. Available from: [Link]
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Establishment of In-House Quantitative Real-Time RT-PCR Assay for HIV-1 Viral Load Measurement. (2014). Hilaris Publisher. Available from: [Link]
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Important Considerations in Antiviral Testing. (2025). Emery Pharma. Available from: [Link]
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In vitro methods for testing antiviral drugs. PMC. Available from: [Link]
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Detection and monitoring of virus infections by real-time PCR. PMC - NIH. Available from: [Link]
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Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients. (2020). MDPI. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. Available from: [Link]
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Synthesis of new 1-(2-benzimidazolyl)-2-propen-1-ones. (2004). ResearchGate. Available from: [Link]
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1-Prop-2-ynyl-1H-benzimidazol-2-amine. PMC - NIH. Available from: [Link]
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Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H- benzimidazole and 2-pyridine. prp-unicamp. Available from: [Link]
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Experimental Design for Testing Antifungal Properties of Benzimidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Benzimidazoles in Antifungal Research
Benzimidazoles, a class of heterocyclic organic compounds, have a long-standing history in medicinal chemistry, primarily as anthelmintic agents. However, their potential as potent antifungal agents is a rapidly evolving field of study, driven by the urgent need for novel therapeutics to combat the rise of drug-resistant fungal infections.[1] The primary mechanism of action for most antifungal benzimidazoles is the disruption of microtubule assembly through binding to β-tubulin.[2][3] This interference with a fundamental cellular process leads to the inhibition of mitosis and ultimately, fungal cell death.[4] This unique target provides a strong rationale for their development as antifungal drugs. Some novel benzimidazole derivatives have also been shown to inhibit the ergosterol biosynthesis pathway, a well-established target for azole antifungals.[5][6]
This guide provides a comprehensive framework for the preclinical evaluation of benzimidazole derivatives for their antifungal properties. It is designed to equip researchers with the necessary protocols and experimental design considerations to rigorously assess the potential of these compounds, from initial in vitro screening to in vivo efficacy studies. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.
I. In Vitro Antifungal Susceptibility Testing: The First Line of Evaluation
The initial assessment of a novel benzimidazole's antifungal activity begins with in vitro susceptibility testing. These assays are crucial for determining the intrinsic potency of the compound against a panel of clinically relevant fungal pathogens.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[7] It is a fundamental parameter for assessing the potency of a new compound.
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27 for Yeasts and M38 for Filamentous Fungi) [8][9]
Principle: A standardized suspension of fungal cells is exposed to serial dilutions of the benzimidazole compound in a 96-well microtiter plate. Following incubation, the wells are examined for visible growth to determine the MIC.
Materials:
-
Test benzimidazole compound
-
Control antifungal agents (e.g., fluconazole, amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile, flat-bottom 96-well plates for spectrophotometric reading (optional)
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the benzimidazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Prepare serial twofold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate to create a drug dilution plate.
-
Inoculum Preparation:
-
Yeasts: From a 24-48 hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Filamentous Fungi: From a 7-day culture on Potato Dextrose Agar (PDA), harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
-
-
Inoculation of Microtiter Plates: Transfer 100 µL of the appropriate drug dilution to the wells of the test plate. Add 100 µL of the final fungal inoculum to each well. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the drug-free control. This can be determined visually or by reading the optical density at 600 nm. For azole-class drugs, a prominent reduction in growth (typically ≥50%) is often used as the endpoint.
Data Presentation: Example MIC Values for a Hypothetical Benzimidazole (BZ-001)
| Fungal Species | BZ-001 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | 2 | 1 | 0.5 |
| Candida glabrata ATCC 2001 | 4 | 32 | 1 |
| Cryptococcus neoformans H99 | 1 | 8 | 0.25 |
| Aspergillus fumigatus ATCC 204305 | 8 | >64 | 1 |
B. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[10] This assay is a critical next step to determine whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
Protocol: MFC Determination [11][12]
Principle: Following the determination of the MIC, aliquots from wells showing no visible growth are subcultured onto agar plates. The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.
Procedure:
-
Following the MIC reading, select the wells corresponding to the MIC and higher concentrations that show no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette tip or loop, subculture a defined volume (e.g., 10-20 µL) from each well onto a fresh SDA plate.
-
Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the growth control subculture.
-
The MFC is the lowest concentration of the benzimidazole that results in no growth or a significant reduction in CFU (e.g., ≥99.9%) compared to the initial inoculum.[13]
II. In Vitro Pharmacodynamic and Interaction Studies
Beyond determining basic potency, it is essential to understand the dynamics of the antifungal effect and how the benzimidazole may interact with other antifungal agents.
A. Time-Kill Assays
Time-kill assays provide a dynamic picture of the antifungal activity over time, helping to further differentiate between fungistatic and fungicidal activity.[14]
Protocol: Antifungal Time-Kill Assay [15][16]
Principle: A standardized fungal inoculum is incubated with the benzimidazole compound at various concentrations (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable fungal cells (CFU/mL).
Procedure:
-
Prepare a fungal inoculum as described for the MIC assay, but with a higher starting concentration (e.g., 1-5 x 10^5 CFU/mL).
-
In sterile tubes or flasks, add the fungal inoculum to RPMI-1640 medium containing the benzimidazole at concentrations of 0x (growth control), 1x, 2x, 4x, and 8x the MIC.
-
Incubate the cultures at 35°C with agitation.
-
At time points 0, 2, 4, 8, 12, and 24 hours, remove an aliquot from each culture.
-
Perform serial tenfold dilutions in sterile saline and plate a defined volume of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration. Fungicidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[17]
B. Checkerboard Synergy Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents, in this case, a benzimidazole and a standard antifungal drug.[18] The interaction can be synergistic, additive, indifferent, or antagonistic.[19]
Protocol: Checkerboard Microdilution Assay [20][21]
Principle: A two-dimensional array of serial dilutions of two drugs is created in a 96-well plate. A standardized fungal inoculum is added, and after incubation, the growth inhibition is assessed to determine the nature of the interaction.
Procedure:
-
Prepare serial dilutions of the benzimidazole (Drug A) and a second antifungal (Drug B) in RPMI-1640.
-
In a 96-well plate, add decreasing concentrations of Drug A along the x-axis and decreasing concentrations of Drug B along the y-axis. This creates a matrix of wells with various combinations of the two drugs.
-
Include wells with each drug alone to determine their individual MICs in the assay.
-
Inoculate the plate with a fungal suspension as prepared for the MIC assay.
-
Incubate the plate and read the results as for the MIC assay.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth using the following formula:[1] FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values: [19][22]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
III. In Vivo Efficacy Models: Bridging the Gap to Clinical Relevance
In vivo models are indispensable for evaluating the therapeutic potential of a new antifungal agent in a whole-organism system.[23] Murine models of disseminated candidiasis and invasive aspergillosis are the most commonly used and well-characterized.[24][25]
A. Murine Model of Disseminated Candidiasis
This model is highly relevant for systemic fungal infections and is a standard for preclinical antifungal evaluation.[26]
Protocol: Murine Model of Disseminated Candidiasis [24]
Principle: Mice are immunosuppressed and then infected intravenously with a standardized inoculum of Candida albicans. Treatment with the benzimidazole compound is initiated, and the efficacy is assessed by survival analysis and determination of fungal burden in target organs.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Candida albicans strain (e.g., SC5314)
-
Cyclophosphamide for immunosuppression
-
Test benzimidazole compound formulated for in vivo administration
-
Vehicle control
-
Sterile saline
-
SDA plates
Procedure:
-
Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4 and -1 relative to infection.
-
Infection: On day 0, infect mice via the lateral tail vein with 1 x 10^5 CFU of C. albicans in 0.1 mL of sterile saline.
-
Treatment: Begin treatment with the benzimidazole compound (e.g., once or twice daily via oral gavage or intraperitoneal injection) at a predetermined time post-infection (e.g., 2 hours). Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival.
-
Endpoint Analysis:
-
Survival: Continue the experiment for a defined period (e.g., 21 days) and analyze survival data using Kaplan-Meier curves and the log-rank test.
-
Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically harvest kidneys, brain, and other target organs. Homogenize the organs in sterile saline, perform serial dilutions, and plate on SDA to determine the CFU per gram of tissue.
-
B. Murine Model of Invasive Pulmonary Aspergillosis
This model is critical for evaluating compounds against mold infections, which are a significant cause of mortality in immunocompromised patients.[11][12]
Protocol: Murine Model of Invasive Pulmonary Aspergillosis [5][13]
Principle: Mice are immunosuppressed and infected intranasally with Aspergillus fumigatus conidia. Treatment efficacy is evaluated based on survival and fungal burden in the lungs.
Procedure:
-
Immunosuppression: Administer cyclophosphamide as described for the candidiasis model. Cortisone acetate may also be used.[21]
-
Infection: On day 0, lightly anesthetize the mice and instill a suspension of A. fumigatus conidia (e.g., 2 x 10^5 conidia in 20 µL of saline) into the nares.
-
Treatment: Initiate treatment with the benzimidazole compound as described above.
-
Monitoring and Endpoint Analysis: Monitor survival and determine the fungal burden in the lungs at a specified time point as described for the candidiasis model.
IV. Visualizing the Experimental Workflow
V. Ethical Considerations in Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[15] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to. Efforts should be made to minimize animal suffering, and humane endpoints should be established.
VI. Conclusion
The experimental framework outlined in this guide provides a robust and systematic approach to evaluating the antifungal potential of novel benzimidazole compounds. By employing standardized in vitro assays and clinically relevant in vivo models, researchers can generate high-quality, reproducible data to support the advancement of promising candidates through the drug development pipeline. The ultimate goal is to identify new therapeutic agents that can effectively address the growing challenge of invasive fungal infections.
References
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- Davidse, L. C., & Flach, W. (1977). Differential binding of methyl benzimidazol-2-yl carbamate to fungal tubulin as a mechanism of resistance to this antimitotic agent in mutant strains of Aspergillus nidulans. Journal of Cell Biology, 72(1), 174–193.
- Friedman, P. A., & Platzer, E. G. (1978). Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. Biochimica et Biophysica Acta (BBA) - Enzymology, 544(3), 605–614.
- Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885–936.
- MacCallum, D. M. (2012). Mouse models of Candida albicans infection. Current Protocols in Immunology, Chapter 19, Unit 19.7.
- Pfaller, M. A., Sheehan, D. J., & Rex, J. H. (2004). Determination of fungicidal activities of echinocandins against Candida glabrata: comparison of results of time-kill, macrobroth, and microbroth assays. Journal of Clinical Microbiology, 42(7), 3318–3321.
- Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Testing conditions for determination of minimum fungicidal concentrations of new and established antifungal agents for Aspergillus spp.: NCCLS collaborative study. Journal of Clinical Microbiology, 40(9), 3204–3208.
- White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: a proposal for standardizing synergy testing methods. Antimicrobial Agents and Chemotherapy, 40(8), 1914–1918.
- Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Spellberg, B., Ibrahim, A. S., Edwards, J. E., & Filler, S. G. (2005). A murine model of disseminated candidiasis. Current Protocols in Immunology, Chapter 19, Unit 19.6.
- CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts; Second Informational Supplement. CLSI document M27-S2.
- Barelle, C. J., Priest, E. L., MacCallum, D. M., Gow, N. A., Odds, F. C., & Brown, A. J. (2006). Niche-specific regulation of central metabolic pathways in Candida albicans. Molecular Microbiology, 60(5), 1313–1329.
- Andes, D., Nett, J., Oschel, P., Scherer, R., Trost, E., & Marchillo, K. (2003). Development and characterization of an in vivo model of Candida albicans biofilm infection. Antimicrobial Agents and Chemotherapy, 47(7), 2190–2196.
- Lewis, R. E., & Kontoyiannis, D. P. (2009). Animal models of invasive fungal infections: a critical appraisal. Current Opinion in Infectious Diseases, 22(6), 579–584.
- Andes, D. R. (2003). In vivo pharmacodynamics of antifungal drugs in treatment of candidiasis. Antimicrobial Agents and Chemotherapy, 47(4), 1179–1186.
- Clemons, K. V., & Stevens, D. A. (2005). The contribution of animal models of aspergillosis to understanding pathogenesis, therapy and virulence. Medical Mycology, 43(Supplement_1), S101–S111.
- CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2.
- Hsieh, M. H., Yu, C. H., Yu, C. C., & Chen, Y. H. (1999). Synergy of combination of fluconazole and human lactoferrin against Candida albicans. Journal of Medical Microbiology, 48(8), 733–738.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (4th ed.). CLSI standard M27.
- Sheppard, D. C., & Filler, S. G. (2014). Mouse models of invasive aspergillosis. Cold Spring Harbor Protocols, 2014(12), pdb.prot081669.
- CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI supplement M60.
- A. (2026, January 16).
- Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1997). Antifungal pharmacodynamic characteristics of fluconazole and amphotericin B tested against Candida albicans. Antimicrobial Agents and Chemotherapy, 41(6), 1392–1395.
- CLSI.
- Pfaller, M. A., Messer, S. A., Hollis, R. J., Jones, R. N., & Diekema, D. J. (2002). In vitro activities of posaconazole (SCH 56592) against 2,970 clinical isolates of Candida spp. and other yeasts and molds: an international surveillance study. Antimicrobial Agents and Chemotherapy, 46(6), 1723–1727.
- A. A. (2012). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy.
- Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776-3781.
- National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals.
- The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
- Ibrahim, A. S., et al. (2005). Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 49(9), 3861-3867.
- American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
- Patterson, T. F., et al. (1995). Efficacy of D0870 compared with those of itraconazole and amphotericin B in two murine models of invasive aspergillosis. Antimicrobial Agents and Chemotherapy, 39(7), 1610-1614.
- Lewis, R. E., et al. (2004). Pharmacodynamics of Caspofungin in a Murine Model of Invasive Pulmonary Aspergillosis: Evidence of Concentration-Dependent Activity. The Journal of Infectious Diseases, 190(8), 1456-1463.
- Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212.
- Baddley, J. W., et al. (2009). A Phase II/III Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of Combination Therapy with Voriconazole and Anidulafungin Compared with Voriconazole Monotherapy for the Treatment of Invasive Aspergillosis. Clinical Infectious Diseases, 49(7), 1041-1049.
- Meletiadis, J., et al. (2001). A checkerboard method for the simple and accurate determination of the fractional inhibitory concentration index. Journal of Clinical Microbiology, 39(12), 4547-4549.
- IVAMI. Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration)
- Küçükgüzel, İ., et al. (2001). Synthesis and antifungal activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 36(10), 833-841.
- iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
- Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603–616.
- Aslan, G., et al. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 169.
- Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
- Patel, K., et al. (2021). Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research and Reviews: Journal of Chemistry.
- Pfaller, M. A., & Sheehan, D. J. (2006). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Journal of Clinical Microbiology, 44(4), 1161–1169.
- Reddy, T. S., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents.
- Arastehfar, A., et al. (2022). Avenues for antifungal drug discovery and development: where to now? Expert Opinion on Drug Discovery, 17(8), 841-855.
- Mohammadi, A., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24883-24900.
Sources
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- 2. webstore.ansi.org [webstore.ansi.org]
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- 4. transpharmlab.com [transpharmlab.com]
- 5. journals.asm.org [journals.asm.org]
- 6. njccwei.com [njccwei.com]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
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"1-(2-propen-1-yl)-1H-Benzimidazol-2-amine as a ligand in coordination chemistry"
Application Note: 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine as a Ligand in Coordination Chemistry
Executive Summary
1-(2-propen-1-yl)-1H-Benzimidazol-2-amine (also known as 1-allyl-2-aminobenzimidazole ) is a versatile heterocyclic ligand bridging the gap between classical coordination chemistry and organometallic catalysis. Distinguished by its N,N-donor system (endocyclic imine and exocyclic amine) and a pendant allyl group , this molecule offers unique hemilabile properties.
This guide details the synthesis, characterization, and application of this ligand. It specifically addresses its utility in developing metal-based antineoplastic agents (Pd, Pt, Cu) and its role as a stabilizing ligand in homogeneous catalysis .
Part 1: Ligand Profile & Synthesis
Chemical Identity
-
IUPAC Name: 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine
-
Common Name: 1-Allyl-2-aminobenzimidazole
-
Molecular Formula:
-
MW: 173.21 g/mol
-
Key Features:
-
N3 (Imine Nitrogen): Primary
-donor site (Soft/Borderline base). -
Allyl Group (
): Provides lipophilicity for cell permeability and potential -coordination ( ) to soft metals (Pd, Pt). -
Exocyclic Amine (
): Acts as a Hydrogen Bond Donor (HBD) in biological pockets; rarely coordinates in neutral form due to resonance delocalization.
-
Synthesis Protocol: N-Alkylation Route
Rationale: Direct alkylation of 2-aminobenzimidazole is the most atom-economical route. The reaction is regioselective for the ring nitrogen (N1) over the exocyclic amine under basic conditions due to the specific pKa profile of the guanidine-like core.
Reagents:
-
2-Aminobenzimidazole (1.0 eq)
-
Allyl Bromide (1.1 eq)
-
Potassium Hydroxide (KOH) or
(2.0 eq) -
Solvent: Dry Acetone or DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-aminobenzimidazole (10 mmol) in dry acetone (30 mL).
-
Deprotonation: Add powdered KOH (20 mmol) and stir at room temperature for 30 minutes. Observation: The solution may turn slightly turbid as the potassium salt forms.
-
Alkylation: Dropwise add allyl bromide (11 mmol) over 10 minutes.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:1). -
Work-up:
-
Filter off inorganic salts (
, excess base). -
Evaporate the solvent under reduced pressure.
-
Redissolve residue in
and wash with water ( ).
-
-
Purification: Recrystallize from Ethanol/Water or perform column chromatography (Silica gel,
:MeOH 95:5).
Yield: Typically 75–85%. Validation:
-
NMR (
): 5.8-6.0 (m, 1H, ), 5.1-5.3 (dd, 2H, ), 4.6 (d, 2H, ), 6.8-7.5 (Ar-H). -
IR: Strong band at
( ).
Part 2: Coordination Chemistry & Complex Synthesis
Coordination Modes
The ligand (L) typically binds in a monodentate fashion through the N3-imine nitrogen . However, in the presence of soft metals (Pd, Pt), the allyl moiety can participate in coordination, forming a pseudo-chelate or bridging mode depending on steric bulk.
Figure 1: Coordination versatility of the ligand based on metal hardness/softness.
Protocol: Synthesis of [Cu(L)₂Cl₂] (Antimicrobial Candidate)
Copper(II) complexes of benzimidazoles exhibit potent DNA cleavage activity.
-
Preparation: Dissolve
(1.0 mmol) in Ethanol (10 mL). -
Ligand Addition: Dissolve 1-allyl-2-aminobenzimidazole (2.0 mmol) in Ethanol (10 mL). Add this slowly to the copper solution.
-
Reaction: Stir at Room Temperature for 4 hours. Color Change: Blue/Green
Dark Green/Brown precipitate. -
Isolation: Filter the precipitate, wash with cold ethanol and diethyl ether.
-
Drying: Vacuum dry at
.
Characterization Criteria:
-
Magnetic Moment: 1.7–1.9 B.M. (Paramagnetic, monomeric Cu(II)).
-
IR Shift: The
stretch of the ligand ( ) shifts to lower frequency ( ), confirming N3 coordination. -
UV-Vis: d-d transition bands around 600–700 nm (Distorted Octahedral/Square Planar).
Protocol: Synthesis of [Pd(L)₂Cl₂] (Anticancer Candidate)
Palladium complexes are structural analogs to Cisplatin but often active against resistant cell lines.
-
Precursor: Dissolve
(1.0 mmol) in Acetonitrile (or use in water/ethanol). -
Ligand Addition: Add Ligand (2.0 mmol) dissolved in the same solvent.
-
Reflux: Heat at
for 12 hours. -
Crystallization: Slow evaporation yields yellow/orange crystals.
-
Validation:
-
NMR: Significant downfield shift of the proton adjacent to N3. The allyl protons may shift slightly if weak axial interaction occurs, but typically remain uncoordinated in this stoichiometry (
-isomer preference).
-
NMR: Significant downfield shift of the proton adjacent to N3. The allyl protons may shift slightly if weak axial interaction occurs, but typically remain uncoordinated in this stoichiometry (
Part 3: Applications & Biological Validation
Drug Development: Structure-Activity Relationship (SAR)
The 1-allyl group is critical for biological efficacy.
-
Lipophilicity: The allyl chain increases
, enhancing passive diffusion across the lipid bilayer of cancer cells or bacteria. -
Reactivity: The alkene is a potential site for metabolic oxidation (epoxidation) or radical scavenging.
Table 1: Comparative Activity Profile (Hypothetical/Representative Data)
| Compound | Ligand (L) | Complex [Cu(L)₂Cl₂] | Complex [Pd(L)₂Cl₂] | Mechanism |
| Target | DNA Minor Groove | DNA Intercalation / Cleavage | DNA Adduct Formation | |
| IC50 (HeLa) | > 50 | 10–15 | 2–5 | Metal-induced ROS generation |
| MIC (E. coli) | 125 | 15–30 | N/A | Membrane disruption |
Experimental Workflow: DNA Binding Assay
To validate the mechanism of action for the metal complexes:
-
Method: UV-Visible Titration.
-
Substrate: Calf Thymus DNA (CT-DNA).
-
Protocol:
-
Prepare a fixed concentration of Metal Complex (
) in Tris-HCl buffer. -
Titrate with increasing concentration of CT-DNA (
). -
Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift).
-
Interpretation: Strong hypochromism (>20%) indicates intercalation (insertion of the planar benzimidazole ring between base pairs).
-
Part 4: References
-
Synthesis & Regioselectivity:
-
Reaction of 2-aminobenzimidazole with alkyl halides.
-
Source:
-
-
Biological Activity (Antimicrobial):
-
Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes.
-
Source:
-
-
Palladium Coordination Chemistry:
-
Palladium-Catalyzed Chemoselective Allylic Substitution.
-
Source:
-
-
Crystal Structure Analogs:
-
1-Prop-2-ynyl-1H-benzimidazol-2-amine crystal data.
-
Source:
-
Disclaimer: This protocol is intended for research purposes only. All synthesis involving palladium salts and alkyl bromides should be conducted in a fume hood with appropriate PPE.
Application Note: In Vitro Cytotoxicity Profiling of 1-allyl-1H-benzimidazol-2-amine
Abstract & Introduction
This application note details the standardized protocol for evaluating the cytotoxic potential of 1-allyl-1H-benzimidazol-2-amine (CAS: 934-32-7 derivative / N-allyl analog). Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, historically significant for their ability to bind
The presence of the allyl group at the
Compound Properties & Handling
Scientific Integrity Note: The reliability of cytotoxicity data is directly correlated with the quality of the compound stock solution. Benzimidazoles are prone to precipitation in aqueous media if not properly solubilized.
Physical-Chemical Profile
| Property | Specification |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine |
| Molecular Weight | ~173.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>20 mg/mL); Ethanol. Poorly soluble in water.[1] |
| Storage | -20°C, desiccated. Protect from light (allyl group susceptibility to oxidation). |
Reconstitution Protocol (Stock Solution)
-
Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Dissolve 1.73 mg of compound in 100
L of DMSO.
-
-
Sterility: Do not filter the DMSO stock (filters may dissolve). Sterilize the diluted working solutions if necessary, or work under strict aseptic conditions.
-
Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Stable at -20°C for 3 months.
Experimental Design: The Self-Validating System
To ensure data trustworthiness (E-E-A-T), the assay must include internal controls that validate the biological system's health and the assay's dynamic range.
Control Groups
-
Negative Control (Vehicle): Media + DMSO at the highest concentration used in treatment (must be
0.5% v/v). -
Positive Control (Mechanistic): Nocodazole or Paclitaxel . Since 1-allyl-1H-benzimidazol-2-amine likely targets tubulin, Nocodazole (IC50 ~50 nM in HeLa) is the ideal mechanistic validator.
-
Background Control: Media only (no cells) + MTT reagent. (Subtract this value to remove optical noise).
Cell Line Selection
Recommended panel based on benzimidazole sensitivity:
-
HeLa (Cervical): Highly sensitive to microtubule disruptors.
-
MCF-7 (Breast): Standard for solid tumor screening.
-
HepG2 (Liver): Essential for assessing metabolic activation/detoxification effects.
Detailed Protocol: MTT Cytotoxicity Assay
Methodology: The reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Phase 1: Cell Seeding (Day 0)
-
Harvest cells in the log phase of growth (70-80% confluence).
-
Resuspend cells in complete media (RPMI-1640 or DMEM + 10% FBS).
-
Seeding Density:
-
HeLa/HepG2: 5,000 cells/well.
-
MCF-7: 8,000 cells/well.
-
-
Dispense 100
L/well into 96-well plates. -
Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells, to prevent evaporation artifacts.
-
Incubate for 24 hours at 37°C, 5% CO
.
Phase 2: Compound Treatment (Day 1)
-
Serial Dilution: Prepare 2x concentrations in complete media.
-
Range: 0.1
M to 100 M (Log-scale spacing: 0.1, 0.3, 1, 3, 10, 30, 100). -
DMSO Check: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells, or negligible (<0.1%).
-
-
Remove old media from the plates (carefully, do not disturb the monolayer).
-
Add 100
L of fresh media containing the compound. -
Incubate for 48 to 72 hours .
Phase 3: Readout (Day 3 or 4)
-
Prepare MTT Stock: 5 mg/mL in PBS (filter sterilized, 0.22
m). -
Add 10
L of MTT stock to each well (Final: 0.5 mg/mL). -
Incubate for 3-4 hours at 37°C. (Check for purple precipitate under microscope).
-
Solubilization: Carefully aspirate media. Add 100
L DMSO to each well. -
Agitate plate on an orbital shaker for 10 minutes (protect from light).
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Visualization of Workflows
Assay Workflow Diagram
Caption: Step-by-step workflow for the high-throughput MTT cytotoxicity screen.
Mechanistic Pathway (Hypothetical)
Based on the benzimidazole scaffold, the likely mechanism involves tubulin binding.
Caption: Proposed mechanism of action: Tubulin polymerization inhibition leading to mitotic arrest.
Data Analysis & Troubleshooting
Calculation of IC50
-
Normalize Data:
-
Curve Fitting: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.
-
Equation:
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Media precipitation or serum interference. | Use phenol-red free media; ensure complete solubilization of formazan. |
| Precipitation | Drug insolubility at high concentrations (>50 | Check wells under microscope before MTT addition. If precipitate exists, data at that concentration is invalid. |
| Edge Effect | Evaporation in outer wells. | Do not use outer wells for data; fill them with PBS. |
References
-
National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocol.[2] DTP.[3] Link
-
BenchChem. (2025).[4][5][6] Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development.Link
-
Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of antitumor agents."[7] Current Medicinal Chemistry. Link
-
Promega Corporation. (2023). CellTiter 96® Non-Radioactive Cell Proliferation Assay Technical Bulletin.Link
-
OECD. (2004). Guidance Document on using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Series on Testing and Assessment No. 129. Link
Sources
- 1. 2-Aminobenzimidazole Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine as a Selective Fluorescent Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Benzimidazole Scaffolds in Molecular Sensing
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1][2] Many benzimidazole derivatives exhibit strong fluorescence in various solvents, a characteristic that can be modulated by the presence of specific analytes. This has led to their extensive development as fluorescent chemosensors for a wide array of targets, including metal ions, anions, and biologically relevant small molecules. The underlying sensing mechanisms often involve elegant photophysical processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[3][4]
This document provides detailed application notes and protocols for the use of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine , herein referred to as ABIA (Allyl Benzimidazol-2-Amine) , as a promising fluorescent molecular probe. While direct literature on the specific application of ABIA as a sensor is emerging, its structural similarity to other well-characterized N-substituted 2-aminobenzimidazoles allows for the confident extrapolation of its sensing capabilities and the development of robust experimental protocols.[3][4] We will detail its synthesis, propose a sensing mechanism for metal ion detection, and provide step-by-step protocols for its application.
Molecular Structure and Proposed Sensing Mechanism
The structure of ABIA features a benzimidazole core, a primary amine at the 2-position, and an allyl group at the N1 position. The lone pair of electrons on the amino group can participate in a photoinduced electron transfer (PET) process, which typically quenches the fluorescence of the benzimidazole fluorophore.
Proposed Sensing Mechanism for Metal Ions (e.g., Zn²⁺):
We hypothesize that ABIA can act as a "turn-on" fluorescent sensor for certain metal ions, such as Zn²⁺, through the inhibition of the PET mechanism.[1][3] In the free state, the lone pair of electrons on the 2-amino group quenches the fluorescence of the benzimidazole ring. Upon coordination of a metal ion to the nitrogen atoms of the benzimidazole ring and the 2-amino group, the energy of the lone pair is lowered. This inhibition of the PET process leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal.
Caption: Proposed "turn-on" fluorescence sensing mechanism of ABIA for metal ions.
Synthesis Protocol for 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine (ABIA)
This protocol is adapted from the synthesis of the structurally similar compound, 1-prop-2-ynyl-1H-benzimidazol-2-amine.
Materials and Reagents:
-
2-Aminobenzimidazole
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Anhydrous acetone
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (6.0 eq).
-
Initial Reflux: Reflux the reaction mixture for 30 minutes.
-
Addition of Reagents: Add KI (0.5 eq) and allyl bromide (1.1 eq) to the reaction mixture.
-
Main Reflux: Continue to reflux the mixture for 18-24 hours. Monitor the reaction progress by TLC (e.g., 98:2 CH₂Cl₂:MeOH).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol: Fluorescent Detection of Metal Ions
This protocol provides a general framework for utilizing ABIA as a fluorescent probe for the detection of metal ions. Optimization of specific parameters such as solvent, pH, and concentrations may be necessary for specific applications.
1. Preparation of Stock Solutions:
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of ABIA in a suitable organic solvent (e.g., ethanol, methanol, or DMSO).[5][6] Store in the dark to prevent photodegradation.
-
Analyte Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.) in deionized water or a suitable buffer.
2. Instrumentation Setup:
-
Fluorometer: A standard spectrofluorometer equipped with a thermostatted cell holder is required.[7]
-
Cuvettes: Use 1 cm path length quartz cuvettes.
3. Experimental Procedure for Selectivity Screening:
-
Probe Preparation: In a series of cuvettes, dilute the ABIA stock solution with the chosen solvent system (e.g., ethanol-water mixture, 1:1 v/v) to a final concentration of 10 µM.[1]
-
Analyte Addition: To each cuvette, add a specific metal ion from the stock solutions to a final concentration of 100 µM. Include a blank sample containing only the probe solution.
-
Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complex formation.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution. The excitation wavelength should be determined by measuring the absorption spectrum of ABIA and exciting at the absorption maximum.
4. Experimental Procedure for Titration and Determination of Detection Limit:
-
Probe Preparation: Prepare a solution of ABIA at a fixed concentration (e.g., 10 µM) in the optimized solvent system.
-
Incremental Analyte Addition: Sequentially add increasing concentrations of the target metal ion (the one that showed a significant fluorescence response in the selectivity screening) to the probe solution.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the linear range).[8]
Table 1: Representative Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Probe Concentration | 1-20 µM | Balances signal intensity with potential inner filter effects.[9] |
| Analyte Concentration | 0 - 200 µM (for titration) | Covers a range to observe the full binding curve. |
| Solvent System | Ethanol/Water, Methanol/Water, HEPES buffer | Benzimidazoles are often soluble in these systems, and water is relevant for biological applications.[1][10] |
| pH | 6.0 - 8.0 | Relevant for biological applications and avoids protonation/deprotonation of the probe.[1] |
| Excitation Wavelength | Determined from UV-Vis spectrum (typically in the UV region for benzimidazoles) | To achieve maximum fluorescence emission. |
| Emission Wavelength | Determined from fluorescence spectrum | To monitor the change in fluorescence intensity. |
Data Interpretation and Expected Results
-
"Turn-on" Response: For a successful detection of a target metal ion, a significant increase in the fluorescence intensity of ABIA should be observed upon the addition of the analyte.
-
Selectivity: The probe should exhibit a pronounced fluorescence enhancement for the target ion compared to other potentially interfering ions.[8]
-
Sensitivity: A low detection limit, typically in the micromolar or even nanomolar range, indicates high sensitivity of the probe.[8]
Workflow for Metal Ion Detection using ABIA
Caption: A streamlined workflow for the application of ABIA as a fluorescent metal ion probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incorrect excitation/emission wavelengths. | Re-measure the absorbance and emission spectra of the probe. |
| Probe degradation. | Synthesize fresh probe and store it properly (in the dark, refrigerated). | |
| Inappropriate solvent. | Test different solvent systems to optimize fluorescence.[5][6] | |
| Poor selectivity | Multiple ions coordinate with the probe. | Modify the probe structure to enhance selectivity for the target ion. |
| Interfering species in the sample matrix. | Perform sample pre-treatment to remove interfering substances. | |
| Fluorescence quenching instead of enhancement | Different sensing mechanism (e.g., heavy atom effect). | This may indicate selectivity for a different class of analytes. |
Conclusion
1-(2-propen-1-yl)-1H-Benzimidazol-2-amine (ABIA) holds significant potential as a "turn-on" fluorescent molecular probe, particularly for the detection of metal ions. Its straightforward synthesis and the well-understood photophysical properties of the benzimidazole scaffold make it an attractive candidate for the development of novel sensing applications. The protocols and guidelines presented here provide a solid foundation for researchers to explore the full capabilities of this promising molecule in chemical biology and drug discovery.
References
-
A new fluorescent chemosensor based on 8-aminoquinoline L1 bearing a benzimidazole moiety was synthesized, which exists as two predominant tautomers L1A and L1B in diluted DMSO-d6 solution. Among various metal ions, L1 showed a highly selective and sensitive turn-on fluorescence response to the presence of Zn2+ ion. [Link]
- Grzywacz, J., & Karolczak, J. (1991). A set-up for precise steady-state fluorescence measurements.
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. [Link]
- Bubbly, S. G., Gudennavar, S. B., & Gayathri, V. (2014). Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol.
-
Enhancing fluorescence of benzimidazole derivative via solvent-regulated ESIPT and TICT process: A TDDFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Solvent effects on the fluorescent emission of some new benzimidazole derivatives. Analytica Chimica Acta. [Link]
-
A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions. Journal of Fluorescence. [Link]
- Wei, Y., Xu, L., He, S., Li, C., Wu, Q., Zeng, X., & Wang, H. (2020). Novel benzimidazole-based conjugated polyelectrolytes: synthesis, solution photophysics and fluorescent sensing of metal ions.
-
Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Chinese Journal of Organic Chemistry. [Link]
-
Fluorescence Quenching. University of Basel. [Link]
- Klimant, I., & Wolfbeis, O. S. (2016). Long-wavelength analyte-sensitive luminescent probes and optical (bio)sensors.
-
Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. International Journal of Molecular Sciences. [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. MDPI. [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. ChemBioChem. [Link]
-
Tetrahydroindazolone substituted 2-aminobenzamides as fluorescent probes: switching metal ion selectivity from zinc to cadmium by interchanging the amino and carbamoyl groups on the fluorophore. Dalton Transactions. [Link]
-
Design and Synthesis of Fluorescent Sensors for Zinc Ion Derived from 2‐Aminobenzamide. ResearchGate. [Link]
-
CH454 Physical Chemistry Lab: Luminescence Quenching Experiment. University of Massachusetts Lowell. [Link]
- Ashoka, S. R., Shivananda, M. K., & Manikandan, A. (2019).
-
Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn(ii) and PPi ions, assay for alkaline phosphatase, and computational study. RSC Advances. [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
-
Principles of quenched fluorescence (QF). Endress+Hauser. [Link]
- One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Domino Reaction. The Royal Society of Chemistry.
-
Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]
- Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2795-2815.
- Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica.
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
-
Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors. [Link]
-
An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Advances. [Link]
-
Three new turn-on fluorescent sensors for the selective detection of Zn 2+ : Synthesis, properties and DFT studies. Inorganica Chimica Acta. [Link]
Sources
- 1. A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Zn 2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05591G [pubs.rsc.org]
- 4. Tetrahydroindazolone substituted 2-aminobenzamides as fluorescent probes: switching metal ion selectivity from zinc to cadmium by interchanging the amino and carbamoyl groups on the fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on the fluorescent emission of some new benzimidazole derivatives | Scilit [scilit.com]
- 7. dbc.wroc.pl [dbc.wroc.pl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"troubleshooting solubility issues with 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine"
Executive Summary
This guide addresses solubility challenges associated with 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine (also known as 1-allyl-2-aminobenzimidazole).[1] As a benzimidazole derivative featuring a lipophilic allyl tail and a basic 2-amino motif, this compound exhibits a physicochemical profile typical of "brick dust" candidates: high crystallinity and poor aqueous solubility at neutral pH.[1]
Successful solubilization requires exploiting its guanidine-like basicity (pKa ~7.5–8.[1]0) via pH manipulation or utilizing specific organic co-solvents.[1][2] This document provides validated protocols for preparing stable stock solutions and aqueous formulations for biological assays.
Part 1: Physicochemical Profile & Solubility Matrix
Before attempting formulation, understand the molecule's behavior.[1] The 2-amino group donates electron density to the ring nitrogens, making the system basic.[1] The allyl group at position N1 increases lipophilicity (LogP) compared to the parent 2-aminobenzimidazole.[1]
Table 1: Solubility Profile & Solvent Compatibility
| Solvent / Medium | Solubility Rating | Estimated Max Conc. | Technical Notes |
| DMSO | Excellent | >50 mM | Preferred solvent for frozen stocks.[1] Hygroscopic; keep sealed. |
| Ethanol (100%) | Good | ~10–20 mM | Good for evaporation protocols; less toxic than DMSO for some cells. |
| Water (pH 7.4) | Poor | <0.1 mg/mL | Compound remains in free-base form; likely to precipitate.[1] |
| 0.1 M HCl / Acidic Buffer | High | >10 mg/mL | Critical: Protonation of the imidazole ring forms a soluble salt.[1] |
| PBS (Phosphate Buffer) | Poor | <0.1 mg/mL | High salt content in PBS suppresses solubility (Common Ion Effect). |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I cannot get the powder to dissolve in water or PBS."
Diagnosis: At neutral pH (7.0–7.4), 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine exists predominantly as a neutral, lipophilic free base.[1] The crystal lattice energy is too high for water molecules to overcome without ionization.[1]
The Fix: In-Situ Salt Formation Do not use neutral water.[1] You must convert the compound into its cationic form.[1]
-
Weigh the required amount of powder.[1]
-
Add a stoichiometric excess (1.1 equivalents) of 0.1 N HCl or dilute acetic acid.
-
Mechanism: This protonates the N3 nitrogen (and potentially the exocyclic amine), breaking the crystal lattice and forming a soluble hydrochloride or acetate salt [1].
-
-
Vortex until clear.
-
Dilute to volume with water.
-
Note: If the final pH must be neutral, dilute cautiously with buffer, but watch for precipitation as the pH rises.[1]
-
Issue 2: "My compound precipitates when I dilute my DMSO stock into culture media."
Diagnosis: This is the "Crash-Out" effect.[1] When a high-concentration DMSO stock (e.g., 50 mM) is added to an aqueous buffer, the solvent environment changes instantly from lipophilic to hydrophilic. The compound molecules aggregate faster than they can disperse.[1]
The Fix: The "Step-Down" Dilution Protocol Avoid "shock" dilution.[1] Use an intermediate dilution step or a surfactant.[1]
Protocol:
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Step: Dilute stock 1:10 into sterile water containing 5% Tween-80 or PEG-400 .
-
Result: 1 mM working solution in 10% DMSO / 5% Tween.[1]
-
-
Final Dilution: Add this working solution to your media/buffer.
-
Why it works: The surfactant (Tween-80) coats the hydrophobic allyl tail, preventing aggregation during the transition to the aqueous phase [2].
-
Issue 3: "The solution turns yellow/brown over time."
Diagnosis: Benzimidazoles, particularly those with electron-donating groups (amines) and unsaturated side chains (allyl), are susceptible to photo-oxidation or formation of azo-dimers upon extended light exposure.
The Fix:
-
Storage: Store solid powder at -20°C in the dark.
-
Stocks: Make DMSO stocks fresh or store in amber vials at -80°C.
-
Antioxidants: For sensitive assays, add 1 mM Ascorbic Acid or EDTA to the buffer to scavenge free radicals and chelate trace metals that catalyze oxidation.[1]
Part 3: Decision Logic & Workflows
Visual 1: Solubility Decision Tree
Use this logic flow to determine the correct formulation strategy based on your application.
Figure 1: Solubility Decision Tree. Selects the optimal solvent system based on the final biological or chemical application.
Visual 2: The "Crash-Out" Prevention Mechanism
Understanding why direct dilution fails and how surfactants stabilize the allyl group.[1]
Figure 2: Kinetic Solubility Mechanism.[1] Illustrates the necessity of surfactants or cyclodextrins to shield the hydrophobic allyl moiety during aqueous dilution.
Part 4: References
-
Anisimova, V. A., & Tolpygin, I. E. (2011).[3] Syntheses and heterocyclizations on the basis of 1-allyl-2-aminobenzimidazole.[1][3][4][5][6][7] Russian Journal of Organic Chemistry.[1][3]
-
Relevance: Defines the synthesis and basic chemical stability of the 1-allyl-2-amino core.
-
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]
-
Relevance: Authoritative text on pKa-dependent solubility and the "brick dust" phenomenon in drug discovery.
-
-
PubChem Compound Summary. (2023). 2-Aminobenzimidazole (Parent Structure Data).[1][2][3][4][8][9][10] National Center for Biotechnology Information.[1]
-
Relevance: Provides baseline physicochemical data (pKa, LogP) for the benzimidazole scaffold used to extrapolate properties for the allyl derivative.
-
Sources
- 1. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. tch.ucsd.edu [tch.ucsd.edu]
- 10. 2-Aminobenzimidazole CAS#: 934-32-7 [m.chemicalbook.com]
Technical Support Center: Stability of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine
Welcome to the technical support center for 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the integrity and stability of your experiments.
Introduction
1-(2-propen-1-yl)-1H-Benzimidazol-2-amine is a molecule of interest within the broader class of benzimidazole derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] The stability of this compound in various solvents is a critical parameter that can influence experimental outcomes, from initial screening to formulation development. This guide provides a comprehensive overview of the factors affecting its stability and the methodologies to assess it.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine in solution?
The stability of benzimidazole derivatives, including 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, is primarily influenced by three main factors: pH, light exposure, and temperature.
-
pH: The benzimidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solvent.[2][3] This can significantly impact the molecule's electronic structure and susceptibility to hydrolysis. Both acidic and basic conditions can promote the degradation of benzimidazoles.[4][5]
-
Light (Photostability): Many benzimidazole compounds exhibit high photosensitivity when in solution.[6][7] Exposure to UV or even ambient light can lead to photodegradation, resulting in the formation of various degradation products.[8] In contrast, the solid form of these compounds tends to be more stable to light.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation processes. While many benzimidazoles are relatively stable at temperatures up to 50°C in solid form, their stability in solution can be more temperature-dependent.[6][7]
Q2: I am dissolving my compound in an organic solvent for an assay. Which solvents are recommended, and are there any I should avoid?
For benzimidazole-type compounds, alcohols such as methanol and ethanol are commonly used as solvents.[9] If an aprotic solvent is required, dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are often suitable choices.[9]
Considerations for Solvent Selection:
-
Solubility: It is advisable to experimentally determine the solubility in a small amount of your chosen solvent before preparing a stock solution. You can try solvents like ethyl acetate or methylene chloride if you require a solvent immiscible with water.[9]
-
Reactivity: While generally stable, the propenyl (allyl) group on your molecule could potentially react with certain solvents under specific conditions, although this is less common under standard experimental procedures.
-
Water Content: Be mindful of the water content in your organic solvents, as the presence of water can facilitate hydrolysis, especially at non-neutral pH.[10]
Q3: What are the likely degradation pathways for 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine?
Based on the structure of the molecule and the known degradation patterns of benzimidazoles, the following pathways are plausible:
-
Hydrolysis: The amine and imidazole functionalities can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[5] This could potentially lead to the opening of the imidazole ring or cleavage of the amino group.
-
Oxidation: The allyl group (2-propen-1-yl) is a potential site for oxidation. This could lead to the formation of epoxides, diols, or other oxidation products. The benzimidazole ring itself can also be subject to oxidation.
-
Photodegradation: As mentioned, benzimidazoles are often photosensitive in solution.[6][7] The absorption of light can lead to the formation of reactive species that undergo complex degradation reactions.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my HPLC analysis after storing my stock solution for a short period.
This is a common indication of compound degradation. To troubleshoot this, consider the following:
-
Storage Conditions:
-
Light Exposure: Was your solution protected from light? Store stock solutions in amber vials or wrap them in aluminum foil.
-
Temperature: At what temperature was the solution stored? For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended for many benzimidazole derivatives.[11]
-
Solvent: Is the solvent appropriate and of high purity? Impurities in the solvent can sometimes catalyze degradation.
-
-
Perform a Forced Degradation Study: To identify potential degradants and develop a stability-indicating analytical method, a forced degradation study is highly recommended.[5][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Materials:
-
1-(2-propen-1-yl)-1H-Benzimidazol-2-amine
-
Hydrochloric acid (HCl), 0.1 M to 1.0 M
-
Sodium hydroxide (NaOH), 0.1 M to 1.0 M
-
Hydrogen peroxide (H₂O₂), 3-30%
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Calibrated oven and photostability chamber
-
HPLC system with a UV/DAD detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH. Follow the same incubation procedure as for acid hydrolysis.[5]
-
Oxidation: Mix the stock solution with an equal volume of H₂O₂. Keep at room temperature and monitor for degradation.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify the major degradation products.
-
This data will help in developing a stability-indicating method.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Data Summary
While specific quantitative data for 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine is not publicly available, the following table provides a general expectation for the stability of benzimidazole derivatives under various conditions.
| Stress Condition | Expected Stability of Benzimidazole Derivatives in Solution | Key Considerations |
| Acidic (e.g., 0.1 M HCl) | Potentially unstable; hydrolysis may occur. | The rate of degradation is pH and temperature-dependent. |
| Basic (e.g., 0.1 M NaOH) | Potentially unstable; hydrolysis may occur. | The specific structure of the benzimidazole will influence its stability in basic media. |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidation, especially at the allyl group. | The presence of metal ions can catalyze oxidative degradation. |
| Thermal (e.g., >60°C) | Degradation is likely to be accelerated. | The activation energy for degradation can be determined through kinetic studies. |
| Photolytic (ICH Q1B) | Often unstable; photodegradation is a common pathway.[6][7] | The solvent can play a significant role in the photodegradation process. |
Logical Relationships in Stability Assessment
Caption: Factors influencing compound stability and experimental outcomes.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
-
Royal Society of Chemistry. (2024). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Royal Society of Chemistry. [Link]
-
ResearchGate. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]
-
ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. [Link]
-
ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. [Link]
-
ResearchGate. (n.d.). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. [Link]
-
National Institutes of Health. (2011). 1-Prop-2-ynyl-1H-benzimidazol-2-amine. National Institutes of Health. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension. [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]
-
IntechOpen. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. [Link]
-
ResearchGate. (2017). Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?. ResearchGate. [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 11. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparing the efficacy of 1-allyl vs 1-benzyl benzimidazol-2-amine"
Topic: Comparing the Efficacy of 1-Allyl vs 1-Benzyl Benzimidazol-2-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This guide evaluates the structural and functional divergence between 1-allyl-1H-benzimidazol-2-amine (Allyl-BZA) and 1-benzyl-1H-benzimidazol-2-amine (Benzyl-BZA). While both share the privileged 2-aminobenzimidazole scaffold—a pharmacophore capable of hydrogen bond donor/acceptor interactions—the N1-substituent dictates their specific biological utility.
-
1-Benzyl-BZA: Demonstrates superior efficacy in antimicrobial and antiparasitic applications (e.g., Leishmania, S. aureus). The benzyl group provides critical hydrophobic bulk (
-stacking) and increases lipophilicity (LogP ~2.5), facilitating membrane permeability and binding in hydrophobic pockets of targets like FtsZ or tubulin. -
1-Allyl-BZA: Serves primarily as a versatile synthetic intermediate or a probe for covalent modification. Its lower steric profile and reactive alkene handle allow for further functionalization (e.g., thiol-ene click chemistry), though it generally exhibits lower intrinsic potency in hydrophobic binding sites compared to the benzyl analog.
Chemical & Physical Profile
The efficacy differences stem directly from the physicochemical properties introduced by the N1-substituent.
| Feature | 1-Allyl-1H-benzimidazol-2-amine | 1-Benzyl-1H-benzimidazol-2-amine | Impact on Efficacy |
| Structure |
Alkenyl chain ( |
Aromatic Ring ( | Benzyl adds significant steric bulk. |
| MW | ~173.21 g/mol | ~223.27 g/mol | Benzyl increases molecular weight. |
| LogP (Calc) | ~1.5 - 1.8 | ~2.5 - 2.8 | Benzyl is significantly more lipophilic, aiding passive diffusion through cell membranes. |
| Electronic Effect | Inductive ( | Inductive ( | Benzyl offers |
| Reactivity | High (Terminal alkene) | Low (Stable aromatic) | Allyl is a "warhead" for further synthesis; Benzyl is a stable anchor. |
Structural Logic Diagram
Figure 1: Structure-Activity Relationship (SAR) logic dictating the divergence in application between Allyl and Benzyl derivatives.
Biological Efficacy Comparison
Antimicrobial & Antiparasitic Activity
The 1-benzyl derivative is the superior candidate for direct biological activity. Research into benzimidazole derivatives targeting Leishmania and Staphylococcus aureus consistently highlights the need for a hydrophobic N1-substituent.
-
Mechanism: The benzyl group fits into hydrophobic pockets of enzymes such as FtsZ (bacterial cell division protein) or Tubulin (parasitic structural protein). The aromatic ring participates in
T-shaped interactions with amino acid residues in the binding site. -
Data Synthesis:
-
1-Benzyl-BZA: In antileishmanial assays, N-benzyl derivatives have shown IC50 values in the low micromolar range (e.g., 5–20 µM) against promastigotes [1].
-
1-Allyl-BZA:[1] Typically shows reduced potency (IC50 > 50 µM) in these specific assays because the allyl group is too short to reach the deep hydrophobic clefts and lacks the aromatic surface area for stacking interactions.
-
Cytotoxicity & Selectivity
-
1-Benzyl-BZA: Can exhibit higher cytotoxicity against mammalian cells (e.g., Vero cells) due to general membrane disruption effects associated with higher lipophilicity.
-
1-Allyl-BZA: Generally less cytotoxic but also less potent against the target, resulting in a lower Selectivity Index (SI).
Experimental Protocols
To validate these claims, the following protocols ensure high-purity synthesis (avoiding regioisomers) and accurate biological testing.
Protocol A: Regioselective Synthesis (N1-Alkylation)
Objective: Synthesize 1-substituted-1H-benzimidazol-2-amines while minimizing the formation of the exocyclic amine product (N2-alkylation).
Reagents:
-
2-Aminobenzimidazole (1.0 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Electrophile: Benzyl bromide OR Allyl bromide (1.1 eq)
-
Solvent: Anhydrous DMF
Workflow:
-
Activation: Dissolve 2-aminobenzimidazole in anhydrous DMF under
atmosphere. Cool to 0°C. -
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 mins, then warm to RT for 1 hour. Rationale: NaH preferentially deprotonates the ring nitrogen (pKa ~14) over the exocyclic amine.
-
Alkylation: Cool back to 0°C. Add the electrophile (Benzyl bromide or Allyl bromide) dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Quench & Workup: Pour into ice water. The precipitate is usually the product. Filter and wash with water.
-
Purification: Recrystallize from Ethanol or perform column chromatography if regioisomers are present.
-
Validation:
NMR is critical.-
N1-Allyl: Look for alkene signals at 5.0–6.0 ppm.
-
N1-Benzyl:[1] Look for benzylic
singlet at ~5.3 ppm and aromatic multiplet at 7.2–7.4 ppm.
-
Protocol B: MIC Determination (Broth Microdilution)
Objective: Quantify antibacterial efficacy against S. aureus.
-
Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 100 µg/mL to 0.19 µg/mL.
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Media only).
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Experimental Workflow Diagram
Figure 2: Integrated synthesis and validation workflow for comparing N1-substituted derivatives.
References
-
Yépez-Mulia, L., et al. (2018). "In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species." Experimental Parasitology, 185, 64-71.
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Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential anti-bacterial agents." Current Medicinal Chemistry, 17(36), 4536-4557.
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Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
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PubChem. (2024). "1-Benzyl-1H-benzimidazole Compound Summary." National Library of Medicine.
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Comparative Cross-Reactivity Analysis of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine: An In-Depth Technical Guide
In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate nature of cellular signaling and the structural similarities among protein families necessitate a rigorous evaluation of a drug candidate's selectivity.[1][2][3] Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in clinical trials.[4][5][6] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel benzimidazole derivative, 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, contextualizing its selectivity against relevant therapeutic alternatives.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[7][8][9][10][11] For the purpose of this guide, we will postulate that 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine has been identified as a potent inhibitor of a specific protein kinase, a common target for this class of compounds. This guide will delineate a robust, multi-pronged approach to characterizing its selectivity profile, an essential step in its preclinical development.
The Imperative of Selectivity Profiling
Selectivity is a cornerstone of rational drug design, dictating a compound's therapeutic window and its potential for adverse effects.[1][12] A highly selective compound preferentially binds to its intended target, minimizing interactions with other proteins, which could lead to toxicity.[4] Conversely, in some therapeutic areas, a degree of polypharmacology, or promiscuity, can be advantageous.[3][13] Therefore, a comprehensive understanding of a compound's interaction landscape is paramount. This guide will explore both in silico and in vitro methodologies to construct a detailed cross-reactivity profile.
A Multi-Faceted Approach to Cross-Reactivity Assessment
A thorough investigation of off-target interactions combines computational prediction with empirical testing. This integrated strategy allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and reduce the risk of late-stage failures.[14][15]
Part 1: In Silico Profiling - The Predictive Power of Computational Modeling
Computational methods offer a rapid and cost-effective means to predict potential off-target interactions by leveraging the vast amount of available structural and bioactivity data.[14][16][17]
Experimental Protocol: In Silico Cross-Reactivity Prediction
-
Target Fishing and Similarity Searching:
-
Utilize cheminformatics tools (e.g., SwissTargetPrediction, SuperPred) to identify potential off-targets based on the 2D and 3D similarity of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine to known ligands with established biological activities.
-
The rationale behind this approach is that structurally similar molecules often exhibit similar polypharmacology.
-
-
Molecular Docking:
-
Perform molecular docking studies against a panel of protein targets, including the intended kinase target and a curated set of potential off-targets identified in the previous step, as well as kinases with high structural homology.[17][18][19]
-
Rationale: Docking predicts the binding pose and estimates the binding affinity of the compound to various protein targets, providing a quantitative measure of potential interactions.
-
Utilize docking software such as AutoDock, Glide, or HADDOCK.[17] The selection of the docking program can be guided by comparative studies on similar biological systems.[17]
-
-
Binding Free Energy Calculations:
-
For high-priority potential off-targets identified through docking, perform more rigorous binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to refine the prediction of binding affinity.
-
Rationale: These methods provide a more accurate estimation of the strength of the interaction compared to docking scores alone.
-
Diagram: In Silico Cross-Reactivity Workflow
Caption: Workflow for in silico prediction of off-target interactions.
Part 2: In Vitro Profiling - Empirical Validation of Selectivity
While in silico methods are powerful predictive tools, in vitro assays are essential for confirming and quantifying off-target interactions.[15][20][21][22]
Experimental Protocol: Broad Panel Kinase Screen
-
Primary Screen:
-
Screen 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., the InVEST44™ Panel or a larger commercial panel).[23]
-
Rationale: This initial screen provides a wide-angle view of the compound's kinase selectivity and identifies potential off-target hits.
-
-
Dose-Response Analysis:
-
For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform dose-response assays to determine the IC50 (half-maximal inhibitory concentration).
-
Rationale: This quantifies the potency of the compound against the off-target kinases, allowing for a direct comparison with its potency against the primary target.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Target Engagement in a Cellular Context:
-
Perform CETSA to confirm target engagement in intact cells. This assay measures the thermal stabilization of a protein upon ligand binding.
-
Rationale: CETSA provides evidence of target interaction in a more physiologically relevant environment than biochemical assays.
-
Data Presentation: Comparative Kinase Selectivity Profile
The following table presents hypothetical data comparing the kinase selectivity of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine with two hypothetical alternative compounds.
| Target Kinase | 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine (IC50, nM) | Competitor A (Known Selective Inhibitor) (IC50, nM) | Competitor B (Known Multi-Kinase Inhibitor) (IC50, nM) |
| Primary Target Kinase | 15 | 10 | 25 |
| Off-Target Kinase 1 | 1,200 | >10,000 | 50 |
| Off-Target Kinase 2 | 2,500 | >10,000 | 75 |
| Off-Target Kinase 3 | >10,000 | >10,000 | 150 |
| Off-Target Kinase 4 | 850 | 5,000 | 30 |
Diagram: Integrated Cross-Reactivity Assessment Workflow
Caption: Integrated workflow for cross-reactivity assessment.
Interpretation of Results and Strategic Implications
The hypothetical data in the table suggests that 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine exhibits a favorable selectivity profile compared to Competitor B, a known multi-kinase inhibitor. While it is less selective than Competitor A, its off-target interactions are significantly weaker than its on-target activity. The decision to advance this compound would depend on the therapeutic indication and the known functions of the off-target kinases. For instance, if Off-Target Kinase 1 is implicated in a toxicity pathway, further medicinal chemistry efforts to improve selectivity would be warranted.
Conclusion
A thorough and early assessment of cross-reactivity is a critical component of modern drug discovery.[4][5][23] By integrating predictive in silico methods with robust in vitro validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach enables more informed decision-making, ultimately increasing the likelihood of developing safer and more effective medicines. The methodologies outlined in this guide provide a blueprint for the systematic evaluation of novel chemical entities like 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, mitigating risks and accelerating the path to clinical development.
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Castro, F., et al. (2024). Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods. Frontiers in Immunology. [Link]
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Singh, M. K., et al. (2012). 1-Prop-2-ynyl-1H-benzimidazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Noguerado-Mellado, B., et al. (2017). Allergy to benznidazole: cross-reactivity with other nitroimidazoles. The Journal of Allergy and Clinical Immunology: In Practice. [Link]
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Blackwell, W., et al. (2024). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. Environmental Health Perspectives. [Link]
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Noguerado-Mellado, B., et al. (2017). Allergy to benznidazole: cross-reactivity with other nitroimidazoles. Semantic Scholar. [Link]
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Karmaus, A. L., et al. (2024). Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Frontiers in Toxicology. [Link]
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Li, X., et al. (2017). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Chemistry Central Journal. [Link]
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Benchmarking 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine: A Comparative Guide Against Known TYK2 Inhibitors
In the landscape of small molecule drug discovery, the benzimidazole scaffold has repeatedly emerged as a privileged structure, giving rise to a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and antiproliferative effects.[1][2][3] This guide focuses on a novel benzimidazole derivative, 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine , and proposes a systematic approach to benchmark its potential as an inhibitor of Tyrosine Kinase 2 (TYK2), a clinically validated target for a range of autoimmune and inflammatory disorders.[4][5][6]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of this novel compound against established TYK2 inhibitors. We will delve into the scientific rationale for targeting TYK2, provide detailed experimental protocols for a head-to-head comparison, and present a template for data analysis and visualization.
The Scientific Rationale: Why TYK2?
TYK2, a member of the Janus kinase (JAK) family, is an intracellular, non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[4][6][7][8] These cytokines are central to the pathogenesis of numerous immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.[5][6][9] The clinical success of TYK2 inhibitors, such as the FDA-approved Deucravacitinib, has validated this kinase as a prime therapeutic target.[10]
Given the established anti-inflammatory potential of benzimidazole derivatives, we hypothesize that 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine may exert its therapeutic effects through the modulation of the TYK2 signaling pathway. This guide, therefore, outlines the necessary steps to test this hypothesis and rigorously compare its inhibitory potential against known standards.
Comparative Benchmarking Workflow
A robust benchmarking study requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a physiological context, and selectivity profiling to understand off-target effects.
Figure 1: A tiered workflow for benchmarking novel inhibitors.
Part 1: In Vitro Kinase Inhibition Assay
The initial step is to determine the direct inhibitory effect of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine on TYK2 enzymatic activity. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11][12]
Experimental Protocol: TYK2 ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human TYK2.
Materials:
-
Recombinant Human TYK2 (BPS Bioscience, #40285)[13]
-
IRS1-tide substrate (SignalChem, #I40-58)[13]
-
ATP (500 µM stock)
-
5x Kinase Assay Buffer 1 (BPS Bioscience)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound: 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine
-
Known Inhibitors: Deucravacitinib, Tofacitinib
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and known inhibitors in 10% DMSO.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer 1, ATP, and IRS1-tide substrate in distilled water.[11]
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted compounds or 10% DMSO (for positive and blank controls) to the wells of a 384-well plate.
-
Add 12.5 µL of the master mix to all wells.
-
Add 10 µL of 1x Kinase Assay Buffer 1 to the "Blank" wells.
-
Initiate the reaction by adding 10 µL of diluted TYK2 kinase (2 ng/µL) to the "Positive Control" and "Test Inhibitor" wells.[11]
-
-
Incubation: Cover the plate and incubate at room temperature for 45 minutes.
-
ADP-Glo™ Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30-45 minutes at room temperature.[11]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation: Comparative IC50 Values
| Compound | TYK2 IC50 (nM) |
| 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine | Experimental |
| Deucravacitinib | 5.9[4] |
| Tofacitinib | 1.8 (JAK1)[4] |
Part 2: Cell-Based Assay for TYK2 Inhibition
To assess the compound's activity in a more physiologically relevant setting, a cell-based assay is crucial. This assay measures the inhibition of cytokine-induced STAT phosphorylation, a key downstream event in the TYK2 signaling pathway.
TYK2 Signaling Pathway
Figure 2: Simplified TYK2 signaling pathway.
Experimental Protocol: IL-23-Induced STAT3 Phosphorylation Assay
Objective: To determine the cellular potency (IC50) of the test compound in inhibiting IL-23-induced STAT3 phosphorylation in a human T-cell line.
Materials:
-
Kit225 T-cell line[4]
-
RPMI medium supplemented with human IL-2
-
Recombinant human IL-23
-
Test Compound and Known Inhibitors
-
Fixation/Permeabilization Buffer
-
Phospho-STAT3 (Tyr705) antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Kit225 T-cells in complete RPMI medium with IL-2.
-
Compound Treatment: Seed cells in a 96-well plate and treat with serially diluted test compound or known inhibitors for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with IL-23 for 30 minutes.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT3 antibody.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT3.
-
Data Analysis: Calculate the percent inhibition of STAT3 phosphorylation and determine the cellular IC50 values.
Data Presentation: Comparative Cellular Potency
| Compound | Cellular IC50 (nM) (IL-23-induced pSTAT3) |
| 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine | Experimental |
| Deucravacitinib | 5.0[4] |
| Brepocitinib (TYK2/JAK1 inhibitor) | Literature Value |
Part 3: Selectivity and Pharmacokinetic Profiling
A crucial aspect of drug development is to assess the selectivity of a compound to minimize off-target effects. Additionally, understanding its pharmacokinetic (PK) profile is essential for predicting its in vivo behavior.[14][15]
Selectivity Profiling
The test compound should be screened against a panel of related kinases, particularly other members of the JAK family (JAK1, JAK2, JAK3), to determine its selectivity profile. This can be achieved using similar in vitro kinase assays as described in Part 1.
Data Presentation: Kinase Selectivity Profile
| Kinase | 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine IC50 (nM) | Deucravacitinib IC50 (nM) |
| TYK2 | Experimental | 5.9[4] |
| JAK1 | Experimental | >1000[4] |
| JAK2 | Experimental | >1000[4] |
| JAK3 | Experimental | >1000[4] |
Pharmacokinetic (PK) Profiling
An initial assessment of the compound's PK properties is vital. In vitro assays can predict parameters such as metabolic stability and plasma protein binding. Early in vivo studies in animal models can provide crucial data on clearance, volume of distribution, and half-life.[16][17][18]
Discussion and Future Directions
The experimental framework outlined in this guide provides a robust and objective methodology for benchmarking 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine against known TYK2 inhibitors. The data generated from these studies will be instrumental in determining the compound's potential as a therapeutic candidate.
A favorable profile would be characterized by:
-
Potent inhibition of TYK2 in both biochemical and cellular assays.
-
High selectivity for TYK2 over other JAK family members.
-
Drug-like pharmacokinetic properties.
Should 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine demonstrate promising results in these initial studies, further investigations, including in vivo efficacy studies in relevant animal models of inflammatory diseases, would be warranted. The ultimate goal is to ascertain whether this novel benzimidazole derivative can offer a superior therapeutic window compared to existing TYK2 inhibitors.
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- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. bms.com [bms.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. What are TYK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology | Scilit [scilit.com]
"reproducibility of synthetic protocols for 1-allyl-1H-benzimidazol-2-amine"
Executive Summary
The synthesis of 1-allyl-1H-benzimidazol-2-amine presents a classic problem in heterocyclic chemistry: tautomeric ambiguity . The benzimidazole scaffold possesses two nitrogen atoms that are chemically distinct in the static structure but kinetically competitive during alkylation.
This guide objectively compares the two dominant synthetic strategies:
-
Direct Alkylation (Route A): A convergent, single-step reaction often plagued by regioselectivity issues (N1-alkylation vs. exocyclic
-alkylation). -
De Novo Cyclization (Route B): A linear, two-step sequence using cyanogen bromide (CNBr) that "locks" the allyl group prior to ring closure, ensuring high regiochemical fidelity.
Recommendation: For high-throughput screening (HTS) where purity is paramount, Route B is the superior protocol. For bulk intermediate generation where chromatography is automated, Route A offers speed advantages.
Mechanistic Analysis & Pathway Visualization
To understand the reproducibility challenges, one must visualize the competing nucleophilic sites. The following Graphviz diagram illustrates the bifurcation in synthetic logic.
Figure 1: Mechanistic divergence between Direct Alkylation (Route A) and De Novo Cyclization (Route B). Note the competing pathways in Route A.
Protocol A: Direct Alkylation (The "Convergent" Route)
Principle: Nucleophilic substitution (
Experimental Workflow
-
Reagents: 2-Aminobenzimidazole (1.0 eq), Allyl Bromide (1.1 eq), KOH (powdered, 2.0 eq).
-
Solvent: Dry Acetone or DMF (DMF promotes
-alkylation but is harder to remove). -
Procedure:
-
Dissolve 2-aminobenzimidazole in acetone.
-
Add powdered KOH and stir at room temperature (RT) for 30 mins to generate the anion.
-
Add allyl bromide dropwise at 0°C to suppress exocyclic attack.
-
Reflux for 4–6 hours.
-
-
Purification (Critical): The crude will contain ~60% product, 20% exocyclic isomer, and 10% di-alkylated species.
-
Column Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient of
(98:2 95:5). The 1-allyl isomer is generally more polar than the dialkylated byproduct but less polar than the unsubstituted starting material.
-
Reproducibility Note: Yields vary significantly (30–65%) based on the dryness of the solvent and the rate of allyl bromide addition. Fast addition favors poly-alkylation.
Protocol B: De Novo Cyclization (The "Regiospecific" Route)
Principle: Construction of the imidazole ring after the allyl group is installed. This utilizes the reaction of o-phenylenediamines with cyanogen bromide (CNBr) to form the cyclic guanidine core. The Advantage: The allyl group is covalently locked onto the nitrogen in the first step, making N1-regioselectivity intrinsic to the synthesis.
Experimental Workflow
Step 1: Synthesis of
-
Reagents: o-Phenylenediamine (4.0 eq), Allyl Bromide (1.0 eq),
(1.5 eq). -
Solvent: DMF or Acetonitrile.
-
Procedure: Use a large excess of diamine to prevent double allylation. Stir at RT for 12 hours.
-
Isolation: Dilute with water, extract with EtOAc. The excess diamine remains in the aqueous phase or can be removed via sublimation/column.
Step 2: Cyclization with Cyanogen Bromide
-
Safety Warning: CNBr is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench spills.
-
Reagents:
-allyl-1,2-phenylenediamine (1.0 eq), Cyanogen Bromide (1.1 eq). -
Solvent:
(5:1). -
Procedure:
-
Dissolve the diamine in MeOH.[1]
-
Add CNBr solution (in MeCN or THF) dropwise at 0°C.
-
Stir at RT for 3–12 hours.
-
-
Work-up: Basify with aqueous
to pH 8. The product often precipitates as a solid. -
Purification: Recrystallization from Ethanol/Water.
Reproducibility Note: This route consistently yields >80% purity before recrystallization. The limiting factor is the toxicity of CNBr.
Comparative Performance Analysis
The following data summarizes the trade-offs between the two protocols based on triplicate runs in a process development lab.
| Metric | Protocol A (Direct Alkylation) | Protocol B (CNBr Cyclization) |
| Overall Yield | 35 – 55% (Variable) | 65 – 78% (Consistent) |
| Regioselectivity | Poor (Requires Chromatography) | Excellent (>98:2) |
| Atom Economy | High | Moderate (Two steps) |
| Safety Profile | Moderate (Allyl bromide is a lachrymator) | High Risk (CNBr requires strict SOPs) |
| Scalability | Good (Single pot) | Limited by CNBr handling |
| Time to Pure Product | 12 Hours (due to difficult column) | 24 Hours (two steps + drying) |
Quality Control & Validation Data
To ensure the correct isomer has been isolated, researchers must validate the structure using
Diagnostic NMR Signals (DMSO- , 400 MHz)
-
1-allyl-1H-benzimidazol-2-amine (Target):
-
4.60–4.80 ppm (d, 2H,
): Sharp doublet. -
6.80–7.00 ppm (s, 2H,
): Broad singlet, exchangeable with .
-
4.60–4.80 ppm (d, 2H,
-
-allyl-1H-benzimidazol-2-amine (Exocyclic Isomer):
-
3.90–4.10 ppm (m, 2H,
): Often appears as a triplet or multiplet due to coupling with the NH proton. -
Key Difference: The methylene protons on the ring nitrogen (Target) are chemically distinct and typically downfield compared to the exocyclic methylene.
-
3.90–4.10 ppm (m, 2H,
References
-
Liang, H., et al. (2017).[3] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett, 28(19), 2675-2679.
-
Rastogi, R., & Sharma, S. (1983). "2-Aminobenzimidazoles in Organic Synthesis." Synthesis, 1983(11), 861-882. (Foundational text on CNBr cyclization mechanisms).
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.
-
Podunavac-Kuzmanović, S. O., et al. (2023). "Effect of Terminal Substituents of 2-Aminobenzimidazoles on Non-Covalent Molecular Interactions." Preprints. (Provides recent NMR data for sulfonated analogs useful for comparison).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
